7,11-Diethyl-10-hydroxycamptothecin
Description
Propriétés
IUPAC Name |
(19S)-6,10,19-triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-12-7-18-14(8-20(12)27)13(5-2)15-10-26-19(21(15)25-18)9-17-16(22(26)28)11-31-23(29)24(17,30)6-3/h7-9,27,30H,4-6,10-11H2,1-3H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAJEBSARMNUPK-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947687-01-6 | |
| Record name | 7,11-Diethyl-10-hydroxy camptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIS57GM9TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comprehensive Technical Guide on 7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6): Synthesis, Characterization, and Quality Control
Executive Summary
As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) impurity profiling, I frequently encounter the critical need to rigorously characterize structurally related by-products. 7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6), formally recognized in pharmacopoeial monographs as [1][2], is a pivotal process-related impurity encountered during the synthesis of the antineoplastic agent Irinotecan[3][4]. This whitepaper elucidates the mechanistic origins of this impurity, its pharmacological implications, and the self-validating analytical protocols required for its quantification.
Chemical Identity and Structural Significance
Irinotecan is a prodrug whose active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), exerts potent DNA topoisomerase I inhibition. 7,11-Diethyl-10-hydroxycamptothecin is a structural analog of SN-38, characterized by an aberrant ethyl substitution at the C11 position of the quinoline core[5][6].
Table 1: Physicochemical Properties Comparison
| Property | SN-38 (Active Metabolite) | 7,11-Diethyl-10-hydroxycamptothecin (Impurity G) | Irinotecan (API) |
| CAS Number | 86639-52-3 | 947687-01-6 | 97682-44-5 |
| Molecular Formula | C22H20N2O5 | C24H24N2O5 | C33H38N4O6 |
| Molecular Weight | 392.40 g/mol | 420.46 g/mol | 586.68 g/mol |
| Substitution Pattern | 7-Ethyl | 7,11-Diethyl | 7-Ethyl, 10-carbamate |
| Pharmacopoeial Status | USP/EP Intermediate | Irinotecan EP Impurity G | Active Pharmaceutical Ingredient |
Data summarized from and [7][8].
The addition of the C11 ethyl group significantly alters the steric bulk and lipophilicity of the planar pentacyclic ring structure. In drug development, such structural deviations must be strictly monitored, as they can unpredictably alter the binding affinity to the Topoisomerase I-DNA cleavable complex or modify the compound's pharmacokinetic clearance.
Mechanistic Origins in Irinotecan Synthesis
Understanding the causality behind the formation of Impurity G requires an analysis of the synthetic route of Irinotecan. The commercial synthesis often utilizes 10-hydroxycamptothecin as a starting material[9][10]. To form the SN-38 intermediate, a regioselective ethylation at the C7 position is required.
In industrial settings, this is frequently achieved via radical substitution using Fenton-type chemistry (employing propionaldehyde, ferrous sulfate, and hydrogen peroxide) as detailed in [9][10]. While the C7 position is the kinetically favored site for radical attack, the highly reactive nature of ethyl radicals inevitably leads to partial over-alkylation. The C11 position on the quinoline A-ring is susceptible to this off-target radical attack, generating 7,11-diethyl-10-hydroxycamptothecin as an adverse by-product[9][10].
Figure 1: Radical ethylation pathway of 10-hydroxycamptothecin yielding SN-38 and Impurity G.
Pharmacological & Toxicological Implications
Camptothecin derivatives exert their cytotoxicity by targeting Topoisomerase I, an enzyme responsible for relaxing DNA supercoils during replication[1][2]. The planar pentacyclic structure of the camptothecin core intercalates at the site of a transient single-strand DNA break, stabilizing a ternary "cleavable complex" between the drug, DNA, and the enzyme.
When the S-phase replication fork collides with this stabilized complex, it converts the single-strand break into an irreversible double-strand break (DSB), triggering apoptosis[1][2]. Because 7,11-Diethyl-10-hydroxycamptothecin retains the crucial α-hydroxy lactone E-ring and the planar core, it possesses the theoretical capacity to intercalate into this complex. However, the steric hindrance introduced by the C11 ethyl group may alter its dissociation kinetics, mandating its strict control as an impurity to prevent off-target toxicity.
Figure 2: Mechanism of Topoisomerase I inhibition and resulting apoptotic cascade.
Analytical Characterization & Quality Control Protocols
To ensure API trustworthiness, the analytical protocol must be a self-validating system. The primary challenge in chromatographing camptothecins is the pH-dependent equilibrium of the E-ring. At physiological or basic pH, the active lactone ring hydrolyzes into an inactive, open-ring carboxylate form. Therefore, the chromatographic method must utilize an acidic mobile phase to force the equilibrium entirely toward the closed lactone form, ensuring sharp, singular peaks and reproducible retention times.
Step-by-Step HPLC-UV Methodology for Impurity G Profiling:
-
Column Selection: Use a high-resolution C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) to provide sufficient theoretical plates to resolve SN-38 from Impurity G.
-
Mobile Phase Preparation (Causality Check):
-
Mobile Phase A: Prepare a 0.05 M Potassium dihydrogen phosphate (
) buffer. Crucial Step: Adjust the pH strictly to 3.0 using dilute phosphoric acid. This acidic environment prevents lactone ring opening. -
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Gradient Elution Profile:
-
0–5 min: 20% B
-
5–20 min: Linear ramp from 20% B to 60% B
-
20–25 min: Hold at 60% B
-
25–30 min: Return to 20% B for column re-equilibration.
-
-
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm, the optimal wavelength for the conjugated quinoline system.
-
System Suitability (Self-Validation): Inject a resolution mixture containing Irinotecan API, SN-38, and 7,11-Diethyl-10-hydroxycamptothecin. The system is only valid if the resolution (
) between SN-38 and Impurity G is , and the relative standard deviation (RSD) of the Impurity G peak area across five replicate injections is .
Conclusion
The rigorous control of 7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6) is a testament to the precision required in modern pharmaceutical manufacturing. By understanding the radical-mediated causality of its formation and leveraging pH-stabilized analytical techniques, drug development professionals can ensure the highest safety and efficacy standards for Irinotecan-based therapies.
References
- Method for the synthesis of irinotecan (US Patent 9765083B2). Google Patents.
Sources
- 1. chemicea.com [chemicea.com]
- 2. Irinotecan EP Impurity G | 947687-01-6 [chemicea.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. 7,11-Diethyl-10-hydroxycaMptothecin | 947687-01-6 [chemicalbook.com]
- 5. 7,11-Diethyl-10-hydroxycamptothecin 95% | CAS: 947687-01-6 | AChemBlock [achemblock.com]
- 6. 7,11-Diethyl-10-hydroxycamptothecin 95% | CAS: 947687-01-6 | AChemBlock [achemblock.com]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]
- 9. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 10. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
Targeted Synthesis and Mechanistic Profiling of 7,11-Diethyl-10-hydroxycamptothecin (Irinotecan EP Impurity G)
Executive Summary
In the pharmaceutical manufacturing of the antineoplastic agent Irinotecan and its active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin), controlling process-related impurities is a critical quality attribute (CQA). 7,11-Diethyl-10-hydroxycamptothecin (CAS: 947687-01-6), officially designated as Irinotecan EP Impurity G, is a primary over-alkylation by-product encountered during the semi-synthesis of SN-38[1][]. Because regulatory agencies enforce stringent thresholds for Active Pharmaceutical Ingredient (API) purity, the deliberate, targeted synthesis of this impurity is essential to generate analytical reference standards for HPLC impurity profiling. This whitepaper details the mechanistic causality of its formation and provides a self-validating, step-by-step synthetic protocol for its isolation.
Mechanistic Rationale: The Minisci Radical Cascade
The industrial synthesis of SN-38 typically employs a Minisci-type radical alkylation, utilizing 10-hydroxycamptothecin as the starting scaffold[3]. The reaction relies on classical Fenton chemistry: hydrogen peroxide (
The regioselectivity of this radical attack is dictated by the electronic landscape of the camptothecin core:
-
Primary Alkylation (C7 Attack): Under strongly acidic conditions (using
), the quinoline nitrogen (N1) is protonated. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the B-ring, directing the initial nucleophilic ethyl radical to the highly electron-deficient C7 position to form SN-38[4]. -
Secondary Alkylation (C11 Attack): The reaction is not entirely selective. The C10-hydroxyl group acts as a potent electron-donating group (EDG). Through resonance, it strongly activates the adjacent ortho-position (C11) on the A-ring. In the presence of excess ethyl radicals, a secondary electrophilic radical substitution occurs at C11, yielding the 7,11-diethyl-10-hydroxycamptothecin by-product[3].
Minisci radical cascade mechanism for the formation of 7,11-Diethyl-10-hydroxycamptothecin.
Targeted Synthetic Protocol
To synthesize Irinotecan Impurity G as a reference standard, we intentionally drive the Minisci reaction to over-alkylation by manipulating reagent stoichiometry and reaction kinetics. The following protocol is designed as a self-validating system , ensuring that intermediate conversion and endpoint determination are empirically verifiable.
Experimental workflow for the targeted synthesis of Irinotecan Impurity G.
Step-by-Step Methodology
-
Substrate Activation (Dissolution): Suspend 10-hydroxycamptothecin (1.0 eq) in a solvent matrix of glacial acetic acid and concentrated sulfuric acid (1:0.45 w/w)[4].
-
Causality: The sulfuric acid ensures complete protonation of the N1 nitrogen, activating the B-ring for the initial C7 attack, while acetic acid provides a homogenous, polar medium for the radical cascade.
-
-
Reagent Priming: Add an excess of propionaldehyde (6.0 eq) to the acidic solution. Cool the reactor to exactly -5 °C[4].
-
Causality: Sub-zero temperatures are critical to control the highly exothermic Fenton radical generation, preventing the thermal degradation and ring-opening of the fragile lactone E-ring of the camptothecin scaffold.
-
-
Radical Initiation (Fenton Cascade): Introduce a catalytic amount of
(0.2 eq). Begin dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq) over 2 hours[4].-
Causality: Dropwise addition maintains a steady, low steady-state concentration of ethyl radicals, favoring controlled C11 alkylation over non-specific polymerization or oxidative cleavage.
-
-
In-Process Control (IPC) & Self-Validation: Monitor the reaction via HPLC (C18 column, acidic mobile phase). The system validates itself kinetically: the transient peak of SN-38 will rise and subsequently plateau, followed by the emergence of a more lipophilic peak (Impurity G) at a higher relative retention time (RRT). Terminate the reaction when the SN-38 peak area drops below 15%.
-
Quench and Extraction: Quench the reaction by pouring the mixture into ice-cold purified water[4]. Extract the aqueous phase with chloroform (
) three times. Wash the combined organic layers with brine and dry over anhydrous . -
Chromatographic Isolation: Concentrate the organic layer in vacuo and load onto a silica gel column. Elute using a gradient of Dichloromethane : Methanol : Triethylamine (100:3:1 v/v/v)[4].
-
Causality: The addition of Triethylamine (
) is mandatory. It prevents the tailing of the highly polar C10-phenol and lactone moieties on the acidic silica stationary phase, ensuring sharp band resolution between SN-38 and Impurity G.
-
-
Crystallization: Evaporate the target fractions and recrystallize from ethanol/water to yield 7,11-diethyl-10-hydroxycamptothecin as a yellow solid[].
Analytical Characterization & Data Presentation
To verify the structural integrity of the synthesized reference standard, cross-reference the batch analytical data against the established physicochemical profile of Irinotecan EP Impurity G.
| Parameter | Specification / Value |
| Chemical Name | (4S)-4,8,11-triethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
| Common Name | 7,11-Diethyl-10-hydroxycamptothecin |
| Pharmacopeial Designation | Irinotecan EP Impurity G / USP Related Compound (Procedure 2)[][] |
| CAS Registry Number | 947687-01-6[1] |
| Molecular Formula | |
| Molecular Weight | 420.47 g/mol [] |
| Monoisotopic Mass | 420.1685 Da |
| Physical Appearance | Yellow Solid[] |
| Target Purity (HPLC) | > 95.0%[] |
Conclusion
The synthesis of 7,11-Diethyl-10-hydroxycamptothecin is a prime example of harnessing an adverse side-reaction for analytical benefit. By understanding the electronic activation of the camptothecin A-ring by the C10-hydroxyl group, process chemists can deliberately force the Minisci cascade into over-alkylation. The resulting highly pure reference standard is indispensable for validating the clearance of Impurity G during the GMP manufacturing of Irinotecan.
References
- Source: chemicalbook.
- Source: google.
- CAS 947687-01-6 (Irinotecan EP Impurity G)
- Source: bocsci.
- Source: google.
Sources
The Chemical and Analytical Profiling of 7,11-Diethyl-10-hydroxycamptothecin: An In-Depth Guide to Irinotecan Impurity G
Executive Summary
Irinotecan is a highly potent semi-synthetic camptothecin derivative utilized globally as a topoisomerase I inhibitor for the treatment of colorectal and small-cell lung cancers. As a prodrug, it undergoes in vivo conversion to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38). During the complex multi-step synthesis of Irinotecan, various process-related impurities are generated[1]. Among the most structurally significant is 7,11-Diethyl-10-hydroxycamptothecin , officially designated as Irinotecan EP Impurity G [].
This whitepaper provides an authoritative, in-depth analysis of Impurity G, detailing its mechanistic origins via over-alkylation, its physicochemical profile, and the self-validating analytical methodologies required for its rigorous regulatory control under ICH Q3A(R2) guidelines[3].
Structural and Physicochemical Profiling
Understanding the structural nuances between the API, its active metabolite (SN-38), and Impurity G is the first step in developing robust separation methodologies. Impurity G differs from SN-38 solely by the presence of an additional ethyl group at the C-11 position[].
Comparative Physicochemical Data
| Property | Irinotecan (API) | SN-38 (Impurity E) | 7,11-Diethyl-10-hydroxycamptothecin (Impurity G) |
| CAS Number | 97682-44-5 | 86639-52-3 | 947687-01-6 |
| Molecular Formula | C33H38N4O6 | C22H20N2O5 | C24H24N2O5 |
| Molecular Weight | 586.68 g/mol | 392.40 g/mol | 420.46 g/mol |
| Key Structural Feature | Bis-piperidine carbamate at C-10 | Hydroxyl at C-10, Ethyl at C-7 | Hydroxyl at C-10, Ethyl at C-7 and C-11 |
| Pharmacopeial Status | Active Pharmaceutical Ingredient | EP Impurity E / Active Metabolite | EP Impurity G |
Mechanistic Origins: The Over-Alkylation Pathway
The synthesis of Irinotecan relies heavily on the intermediate SN-38. The most common synthetic route to SN-38 involves a Minisci-type radical alkylation of 10-hydroxycamptothecin[1]. This reaction utilizes propionaldehyde as the alkyl source, catalyzed by a radical initiator system (e.g., hydrogen peroxide and iron(II) sulfate) in an acidic medium.
The Causality of Impurity G Formation: The target of this radical alkylation is the highly electron-deficient C-7 position of the camptothecin core. However, the hydroxyl group at C-10 acts as a strong electron-donating group via resonance. This localized electron donation significantly increases the electron density at the ortho position (C-11).
If the reaction kinetics are poorly controlled—such as through the introduction of excess propionaldehyde equivalents or extended reaction times—the C-11 position becomes susceptible to secondary radical attack. This over-alkylation directly yields 7,11-diethyl-10-hydroxycamptothecin (Impurity G)[1][].
Divergent synthetic pathways showing the formation of SN-38 and Impurity G via radical alkylation.
Analytical Methodologies: Self-Validating Detection Protocols
Because Impurity G and SN-38 share near-identical polarities, achieving baseline resolution requires highly optimized chromatography. Furthermore, all camptothecins possess an
The Causality of Method Design: To prevent chromatographic splitting (where the molecule elutes as two distinct peaks representing the open and closed forms) and ensure accurate quantification, the entire analytical system must be strictly buffered to an acidic pH (< 4.0)[4].
Step-by-Step Self-Validating HPLC-UV Protocol
Step 1: Sample Preparation
-
Diluent: Prepare a diluent consisting of Acetonitrile:Methanol:Acidic Buffer (pH 3.0) in a 1:1:2 ratio[4].
-
Extraction: Dissolve the Irinotecan API sample to a final concentration of 1.0 mg/mL. The acidic diluent immediately forces the lactone equilibrium to the closed, intact state.
Step 2: Chromatographic Conditions
-
Column: C18 stationary phase (4.6 mm × 250 mm, 5 µm particle size)[4].
-
Mobile Phase A: 0.05 M Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm[4].
-
Gradient Profile: A slow ramp from 20% B to 60% B over 40 minutes to separate the structurally similar hydrophobic impurities.
Step 3: System Suitability Testing (The Self-Validation Mechanism) Before analyzing the API, the system must validate its own resolving power using a standard mixture of Irinotecan, SN-38, and Impurity G.
-
Validation Logic: The system evaluates the resolution (
) between the SN-38 peak and the Impurity G peak. -
Acceptance Criteria:
and a tailing factor for Irinotecan [4]. If , the protocol dictates an automatic system failure, preventing the generation of false data. This failure typically indicates column stationary phase collapse or an upward drift in mobile phase pH causing partial lactone opening.
Self-validating HPLC workflow ensuring lactone stability and baseline resolution.
Pharmacological & Toxicological Implications
The biological efficacy of Irinotecan relies on the ability of SN-38 to intercalate into the DNA-Topoisomerase I cleavage complex. This intercalation demands a highly planar molecular geometry.
While the C-7 ethyl group of SN-38 projects into a solvent-exposed region of the binding pocket without causing interference, the introduction of a second ethyl group at the C-11 position in Impurity G introduces significant steric bulk adjacent to the critical C-10 hydroxyl group. This steric hindrance disrupts the delicate hydrogen-bonding network required for stable ternary complex formation. Consequently, Impurity G is pharmacologically distinct from the API and possesses an uncharacterized toxicity profile, mandating strict regulatory oversight[3].
Regulatory Control and Thresholds
Under the ICH Q3A(R2) guidelines for Impurities in New Drug Substances, any impurity present in an API must be strictly monitored to ensure patient safety[3].
For a high-potency chemotherapeutic agent like Irinotecan (where the maximum daily dose dictates stringent limits), the regulatory thresholds for Impurity G are typically defined as follows:
-
Reporting Threshold: 0.05%[3]
-
Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower)[3]
-
Qualification Threshold: 0.15% or 1.0 mg per day intake (whichever is lower)[3]
By utilizing the self-validating HPLC methodology outlined above, pharmaceutical manufacturers can ensure that 7,11-Diethyl-10-hydroxycamptothecin remains well below the 0.15% qualification threshold, thereby guaranteeing the safety and efficacy of the final Irinotecan drug product.
References
- An In-Depth Technical Guide to the Synthesis and Characterization of Irinotecan Impurities. Benchchem.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (europa.eu).
- Irinotecan Hydrochloride - USP-NF. United States Pharmacopeia.
- Irinotecan and Impurities. BOC Sciences.
Sources
Comprehensive Technical Whitepaper on 7,11-Diethyl-10-hydroxycamptothecin: Physicochemical Profiling, Analytical Methodologies, and Regulatory Significance
Executive Summary
The development and manufacturing of camptothecin-derived DNA topoisomerase I inhibitors, such as Irinotecan (CPT-11), demand rigorous control over synthetic intermediates and degradation products. 7,11-Diethyl-10-hydroxycamptothecin (officially designated as Irinotecan EP Impurity G) is a critical byproduct formed during the alkylation phases of API synthesis. This whitepaper provides an authoritative guide on its molecular characteristics, its mechanistic origin, and the self-validating analytical protocols required for its quantification in pharmaceutical quality control and drug development.
Chemical Profiling and Structural Elucidation
7,11-Diethyl-10-hydroxycamptothecin is characterized by the addition of two ethyl groups at the 7- and 11-positions of the camptothecin core. This structural modification differentiates it from the mono-ethylated active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin). Accurate molecular weight and formula determination are foundational for mass spectrometric detection, structural verification, and regulatory documentation[1].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 7,11-Diethyl-10-hydroxycamptothecin |
| IUPAC Name | (4S)-4,8,11-Triethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
| CAS Registry Number | 947687-01-6 |
| Molecular Formula | C₂₄H₂₄N₂O₅ |
| Molecular Weight | 420.46 g/mol |
| Pharmacopeial Designation | Irinotecan EP Impurity G / USP Procedure 2 Impurity |
| Physical Appearance | Light-yellow solid |
Data supported by authoritative chemical databases including BOC Sciences[] and Sigma-Aldrich[3].
Mechanistic Context: Synthetic Divergence
To understand why 7,11-Diethyl-10-hydroxycamptothecin must be strictly monitored, one must examine the causality of its formation. During the semi-synthesis of Irinotecan from natural 10-hydroxycamptothecin, a radical substitution reaction is employed to introduce an ethyl group at the C7 position, yielding SN-38.
However, due to the electronic distribution across the quinoline ring, the C11 position is also susceptible to electrophilic attack. Over-alkylation results in the di-ethylated byproduct (Impurity G). If not rigorously purged, this impurity carries over into the final esterification step, compromising the purity and safety profile of the Irinotecan Active Pharmaceutical Ingredient (API).
Figure 1: Synthetic divergence illustrating the formation of 7,11-Diethyl-10-hydroxycamptothecin.
Analytical Methodologies: Self-Validating HPLC-MS/MS Protocol
Because 7,11-Diethyl-10-hydroxycamptothecin is structurally homologous to the API and other intermediates, standard UV detection often lacks the specificity required for trace-level quantification. We recommend a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach designed specifically for camptothecin derivatives.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation & Stabilization
-
Action: Dissolve 10 mg of the Irinotecan API sample in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Camptothecin derivatives possess an E-ring lactone that undergoes spontaneous, pH-dependent hydrolysis to an inactive carboxylate form at pH > 6.0. The addition of 0.1% Formic Acid (lowering pH to ~2.7) is strictly required to lock the lactone ring in its closed state, preventing peak splitting and ensuring accurate quantification.
Step 2: Chromatographic Separation
-
Action: Inject 5 µL of the prepared sample onto a sub-2-micron C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.
-
Causality: The C18 stationary phase interacts effectively with the hydrophobic ethyl groups. The ultra-high resolution of the 1.7 µm particles is necessary to baseline-resolve the di-ethylated Impurity G from the mono-ethylated SN-38, which otherwise co-elute due to their similar lipophilicity.
Step 3: Gradient Elution Execution
-
Action: Execute the gradient profile outlined in Table 2 using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: Starting with a highly aqueous mobile phase focuses the analytes at the head of the column. Ramping the organic modifier (Acetonitrile) to 80% ensures the complete elution of the highly lipophilic 7,11-diethyl moiety, preventing carryover into subsequent injections.
Table 2: HPLC Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 0.4 |
| 2.0 | 90 | 10 | 0.4 |
| 8.0 | 20 | 80 | 0.4 |
| 10.0 | 20 | 80 | 0.4 |
| 10.1 | 90 | 10 | 0.4 |
| 13.0 | 90 | 10 | 0.4 |
Step 4: Mass Spectrometry Detection
-
Action: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the precursor ion at m/z 421.2 [M+H]⁺ for 7,11-Diethyl-10-hydroxycamptothecin.
-
Causality: The basic quinoline nitrogen within the camptothecin scaffold readily accepts a proton in the acidic mobile phase. This makes positive ESI highly sensitive, allowing for parts-per-million (ppm) level detection of the impurity without matrix interference.
Figure 2: Self-validating LC-MS/MS workflow for the quantification of Impurity G.
Regulatory Implications and Trustworthiness
Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), strictly mandate the profiling of impurities in oncology drugs to ensure patient safety and drug efficacy. 7,11-Diethyl-10-hydroxycamptothecin is officially recognized as Irinotecan EP Impurity G[]. Because it is a structurally alerting compound with potential off-target topoisomerase-interacting activity, its limit in the final API is typically restricted to ≤ 0.15% according to ICH Q3A(R2) guidelines. Utilizing the validated LC-MS/MS protocol described above ensures that analytical laboratories can confidently meet these stringent regulatory thresholds.
References
-
Title: 947687-01-6 | CAS DataBase - ChemicalBook: 7,11-Diethyl-10-hydroxycaMptothecin Source: ChemicalBook URL: 1[1]
-
Title: 7,11-Diethyl-10-hydroxycamptothecin | 947687-01-6 Source: Sigma-Aldrich URL: 3[3]
-
Title: CAS 947687-01-6 (Irinotecan EP Impurity G) Source: BOC Sciences URL: []
Sources
discovery and origin of 7,11-Diethyl-10-hydroxycamptothecin
An In-Depth Technical Guide to the Discovery and Origin of 7-Ethyl-10-hydroxycamptothecin (SN-38)
Abstract
7-Ethyl-10-hydroxycamptothecin, widely known as SN-38, stands as a cornerstone in the landscape of topoisomerase I inhibitors and cancer chemotherapy. This technical guide provides a comprehensive exploration of its origins, beginning with the serendipitous discovery of its parent compound, camptothecin, from a natural source. We will detail the principles of bioactivity-guided fractionation that led to the isolation of camptothecin and elucidate the subsequent journey of chemical innovation and rational drug design that culminated in the synthesis of SN-38. This document explains the causal chemistry behind its enhanced potency, details the experimental protocols for its synthesis, and presents its mechanism of action. Intended for researchers, scientists, and drug development professionals, this guide synthesizes historical context with technical data to provide a complete understanding of this pivotal anticancer agent.
The Natural Genesis: Discovery of the Camptothecin Scaffold
The story of SN-38 begins with its natural precursor, camptothecin. In the 1960s, a large-scale screening of natural products by the National Cancer Institute (NCI) identified potent cytotoxic activity in extracts from the bark and wood of the Chinese "happy tree," Camptotheca acuminata.[1][2] This discovery was the work of Drs. Monroe E. Wall and Mansukh C. Wani, who employed a meticulous process known as bioactivity-guided fractionation to isolate the active compound.[1][3]
This technique is a foundational workflow in natural product chemistry, systematically partitioning a complex mixture while using a biological assay to track the activity at each step. The most potent fractions are iteratively sub-fractionated until a pure, active compound is isolated.
Experimental Protocol: Bioactivity-Guided Fractionation of Camptotheca acuminata
This protocol is a generalized representation of the methods used in the 1960s for the isolation of camptothecin.
Objective: To isolate the cytotoxic compound from C. acuminata.
Materials:
-
Dried and ground wood/bark of C. acuminata.
-
Solvents: Ethanol, Chloroform, Hexane, Ethyl Acetate.
-
Chromatography columns and packing materials (e.g., Silica Gel, Alumina).
-
In vitro cytotoxicity assay (e.g., KB human oral epidermoid carcinoma cells) and in vivo mouse leukemia models (e.g., L1210).[1]
Methodology:
-
Crude Extraction:
-
Macerate approximately 20 kg of the dried plant material with 95% ethanol at room temperature.
-
Filter the extract and concentrate it under reduced pressure to yield a dark, viscous crude extract.
-
-
Initial Solvent Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid extraction with a series of immiscible solvents of increasing polarity (e.g., Hexane, Chloroform, Ethyl Acetate).
-
Evaporate the solvent from each fraction.
-
Bioassay Point 1: Test each of the resulting fractions for cytotoxicity. The chloroform extract typically showed the highest potency.[3]
-
-
Column Chromatography (Iterative):
-
Subject the most active fraction (chloroform extract) to column chromatography on a silica gel stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.
-
Collect numerous small fractions.
-
Bioassay Point 2: Test each fraction for cytotoxicity. Potent activity will be localized to a specific set of contiguous fractions.
-
-
Fraction Pooling and Re-Chromatography:
-
Pool the most active fractions from the previous step and concentrate them.
-
Repeat the column chromatography process on the pooled, enriched fraction, potentially using a different stationary phase (e.g., alumina) or a more refined solvent gradient to achieve better separation.
-
Bioassay Point 3: Continue to test the resulting sub-fractions to pinpoint the activity.
-
-
Crystallization and Isolation:
-
Concentrate the most potent fraction from the final chromatography step.
-
Induce crystallization by slow evaporation or by dissolving in a minimal amount of hot solvent and allowing it to cool slowly.
-
The resulting pure, crystalline substance was identified as camptothecin.[3]
-
From Natural Lead to Potent Analog: The Synthesis of SN-38
While a landmark discovery, camptothecin itself faced significant clinical hurdles, primarily its poor water solubility and severe toxicity. This prompted extensive research into synthetic analogs to improve its therapeutic index. The prodrug irinotecan (CPT-11) was developed to address solubility, but its efficacy relies on its metabolic conversion to the highly active form: 7-Ethyl-10-hydroxycamptothecin (SN-38).[4][5][6] SN-38 is estimated to be 100 to 1,000 times more potent than irinotecan itself.[7][8]
Rationale for Chemical Modifications
The development of SN-38 was a result of systematic structure-activity relationship (SAR) studies. The key modifications from the parent camptothecin are:
-
7-Ethyl Group: Substitution at the 7-position with an alkyl group, such as ethyl, was found to enhance the stability of the molecule and increase its potency.[9] This modification is thought to favorably influence the interaction with the topoisomerase I-DNA complex.
-
10-Hydroxy Group: The addition of a hydroxyl group at the 10-position also contributes to enhanced antitumor activity.[9] This functional group can participate in hydrogen bonding, potentially strengthening the binding within the ternary complex of the drug, DNA, and the enzyme.
These substitutions synergistically created a molecule with a superior cytotoxicity profile compared to the original camptothecin.
Experimental Protocol: Total Synthesis of SN-38
Multiple synthetic routes to SN-38 have been developed. The following protocol is a representative multi-step synthesis adapted from published methodologies, such as those employing a Friedländer condensation.[3][10]
Objective: To synthesize 7-Ethyl-10-hydroxycamptothecin (SN-38) from commercially available starting materials.
Key Stages:
-
Construction of the substituted quinoline AB-ring system.
-
Formation of the C-ring.
-
Construction of the DE-ring system to complete the pentacyclic core.
Representative Methodology (Conceptual Steps):
-
Friedländer Condensation (AB-Ring Formation):
-
React 1-(2-amino-5-hydroxyphenyl)-propan-1-one (AHPP) with a suitable β-keto ester in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., FeCl₃) in a solvent mixture like toluene and acetic acid.[3][11][12]
-
Heat the mixture to reflux (typically above 100°C) for several hours.[11][12]
-
This reaction efficiently constructs the 7-ethyl-10-hydroxy-substituted quinoline core, which constitutes the A and B rings of SN-38.
-
-
C-Ring Functionalization:
-
Reduce the ester group on the newly formed quinoline to an alcohol using a reducing agent like Lithium Aluminium Hydride (LiAlH₄).[10]
-
Oxidize the resulting alcohol to an aldehyde.
-
Perform a vinylogous Mukaiyama reaction between the aldehyde and a silyl enol ether to introduce the necessary carbon framework for the C-ring.[3]
-
-
DE-Ring Annulation (Pentacycle Completion):
-
Employ an intramolecular Diels-Alder reaction or a similar cyclization strategy to form the D and E rings in a single, efficient step.[3]
-
This key step establishes the complete pentacyclic structure of the camptothecin core.
-
-
Final Stereochemical Control and Deprotection:
-
Introduce the chiral hydroxyl group at the C-20 position with the correct (S)-stereochemistry using an asymmetric dihydroxylation reaction.[3]
-
If protecting groups were used for the 10-hydroxy group during the synthesis, remove them in the final step (e.g., using hydrobromic acid) to yield the final product.[6]
-
Purify the final product by crystallization or trituration to yield SN-38 as an off-white or light yellow solid.[13]
-
Mechanism of Action and Potency
Inhibition of Topoisomerase I
SN-38 exerts its potent cytotoxic effects by inhibiting DNA topoisomerase I.[4][8][14] This nuclear enzyme is essential for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[6]
The mechanism proceeds as follows:
-
Complex Formation: Topoisomerase I cleaves one strand of the DNA helix, forming a covalent intermediate known as the "cleavable complex."
-
Drug Stabilization: SN-38 intercalates into this complex, binding to both the enzyme and the DNA.[4][15] This stabilizes the cleavable complex, preventing the enzyme from re-ligating the broken DNA strand.
-
Replication Fork Collision: When a DNA replication fork encounters this stabilized ternary complex, it leads to a collision that converts the single-strand break into a permanent and lethal double-strand break.[5][15]
-
Apoptosis: The accumulation of these double-strand breaks triggers cell cycle arrest, primarily in the S phase, and ultimately induces programmed cell death (apoptosis).[4][6]
Quantitative Data: In Vitro Cytotoxicity
The superior potency of SN-38 compared to its prodrug, irinotecan, is evident from in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Irinotecan | HT-29 | Colon Carcinoma | 7.7 ± 1.0 |
| SN-38 | HT-29 | Colon Carcinoma | 0.099 ± 0.001 |
| Irinotecan | HCT116 | Colorectal Cancer | > 10 (low sensitivity) |
| SN-38 | HCT116 | Colorectal Cancer | ~0.04 (high sensitivity) |
| Irinotecan | A549 | Lung Cancer | 7.7 ± 1.0 |
| SN-38 | A549 | Lung Cancer | 0.091 ± 0.002 |
Data compiled from multiple sources for illustrative purposes. Actual values can vary based on experimental conditions.[16][17][18] As the data clearly indicates, SN-38 is consistently more potent by several orders of magnitude across different cancer cell lines.
Conclusion
The journey from the crude extract of Camptotheca acuminata to the highly potent, synthetically derived SN-38 is a testament to the power of combining natural product discovery with medicinal chemistry. The initial bioactivity-guided fractionation provided a novel chemical scaffold with a unique mechanism of action. Subsequent SAR-driven chemical modifications, specifically the addition of the 7-ethyl and 10-hydroxy groups, successfully addressed the limitations of the parent compound, leading to an agent with profoundly enhanced anticancer activity. SN-38 remains a critical molecule in oncology, both as the active form of the widely used drug irinotecan and as a lead compound for the development of next-generation topoisomerase I inhibitors and antibody-drug conjugates. This guide has provided the foundational and technical details of its discovery and origin, offering valuable insights for the ongoing development of targeted cancer therapies.
References
-
American Chemical Society. (2003). The Discovery of Camptothecin and Taxol®. ACS Professional Education. [Link]
-
ClinPGx. (n.d.). Irinotecan Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Principles of Antineoplastic Therapy. (2007, January 15). TOPOISOMERASE I – TARGETING DRUGS. [Link]
-
Yao, Y. S., Liu, J. L., Xi, J., Miu, B., Liu, G. S., Wang, S., Meng, L., & Yao, Z. J. (2011). Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives. Chemistry (Weinheim an der Bergstrasse, Germany), 17(37), 10462–10469. [Link]
-
ResearchGate. (n.d.). Synthesis of the SN-38-based linkers. [Link]
-
Wang, X., Zhang, H., & Chen, Y. (2015). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. PLoS ONE, 10(9), e0138377. [Link]
-
Yao, Y. S., Liu, J. L., Xi, J., Miu, B., Liu, G. S., Wang, S., Meng, L., & Yao, Z. J. (2011). Total Synthesis of 7-Ethyl-10-hydroxycamptothecin (SN38) and its Application to the Development of C18-Functionalized Camptothecin Derivatives. ResearchGate. [Link]
-
Guichard, S., Cussac, D., Hennebelle, I., Bugat, R., & Canal, P. (1997). Determinants of CPT-11 and SN-38 activities in human lung cancer cells. British Journal of Cancer, 76(6), 759–766. [Link]
-
ResearchGate. (n.d.). Diagram of antitumor mechanism for topoisomerase I (topo I) inhibitors. [Link]
- Google Patents. (n.d.). US20080103309A1 - Process for the Manufacturing of 7-Ethyl-10-Hydroxy Camptothecin.
-
Wang, S., Li, Y., & Gao, Y. (2023). Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions. Molecules, 28(12), 4931. [Link]
-
Creative Diagnostics. (n.d.). Anti-Tumor Mechanism of SN38. [Link]
-
Liu, Y., Li, Y., & Liu, X. (2022). Research Progress of SN38 Drug Delivery System in Cancer Treatment. Frontiers in Oncology, 12, 888126. [Link]
-
Li, W., Li, Y., & Wang, Y. (2021). Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates. Frontiers in Chemistry, 9, 792613. [Link]
-
ResearchGate. (n.d.). IC50 values (μM) of IT-141 compared to free SN-38 and irinotecan in cancer cell lines. [Link]
-
Yang, C., Xia, A. J., Du, C. H., Hu, M. X., Gong, Y. L., Tian, R., Jiang, X., & Xie, Y. M. (2022). Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents. Frontiers in Pharmacology, 13, 1061914. [Link]
-
ResearchGate. (n.d.). IC 50 range of free SN-38, irinotecan, mPEO-b-PBCL/SN-38, and mPEO-b-PCCL/SN-38. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Irinotecan?. [Link]
-
Wang, X., Cheng, Z., & Zhu, J. (2014). Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs. Molecules, 19(12), 19947–19960. [Link]
-
Moon, S. J., Kovaliov, M., & Borzillary, S. (2014). Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy. Journal of Medicinal Chemistry, 57(15), 6334–6344. [Link]
-
European Patent Office. (2009, October 21). PROCESS FOR THE MANUFACTURING OF 7-ETHYL-10-HYDROXY CAMPTOTHECIN - EP 1846412 B1. [Link]
-
Creative Diagnostics. (n.d.). Anti-Tumor Mechanism of SN38. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization, and evaluation of mPEG–SN38 and mPEG–PLA–SN38 micelles for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 7. Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. US20080103309A1 - Process for the Manufacturing of 7-Ethyl-10-Hydroxy Camptothecin - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora | MDPI [mdpi.com]
- 15. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 16. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Structural Analogs of 7,11-Diethyl-10-Hydroxycamptothecin: Mechanistic Insights, Synthetic Pathways, and Topoisomerase I Inhibition
Executive Summary
Within the landscape of oncology drug development, the camptothecin (CPT) family remains a cornerstone of targeted chemotherapy. While Irinotecan and its active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin) are well-documented, the structural analog 7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6) occupies a critical niche. Officially recognized as Irinotecan EP Impurity G 1, this compound emerges as a highly lipophilic byproduct during the synthesis of Irinotecan 2.
This technical whitepaper provides an in-depth analysis of 7,11-diethyl-10-hydroxycamptothecin and its structural analogs. By deconstructing their shared mechanism of action, structure-activity relationships (SAR), and chromatographic behaviors, this guide equips analytical chemists and pharmacologists with the theoretical and practical frameworks necessary for impurity profiling and novel analog development.
Structural Biology & Mechanism of Action
The Topoisomerase I Poisoning Paradigm
All active structural analogs of 7,11-diethyl-10-hydroxycamptothecin function as DNA Topoisomerase I (Top1) poisons. Top1 is an essential enzyme that alleviates torsional strain ahead of the replication fork by inducing transient single-strand breaks in the DNA backbone 3.
Unlike traditional inhibitors that block enzymatic activity entirely, CPT analogs intercalate into the DNA cleavage site, binding selectively to the Top1-DNA covalent complex 4. This ternary complex stabilization is mediated by critical hydrogen bonds between the analog's E-ring lactone and enzyme residues such as Arg364, as well as interactions with Asp533 5. By physically blocking the re-ligation of the DNA strand, the replication fork collides with the stabilized complex during the S-phase, generating lethal double-strand breaks (DSBs) that trigger apoptosis 3.
Diagram 1: The Topoisomerase I inhibition pathway driven by CPT analog intercalation.
Comparative Structural Analysis & SAR
The pentacyclic core (rings A through E) of camptothecin is highly sensitive to substitution. The structural variations among 7,11-diethyl-10-hydroxycamptothecin and its primary analogs dictate their pharmacokinetic profiles and binding affinities.
-
The E-Ring (Lactone): The
-hydroxy lactone ring with an (S)-configuration at C20 is an absolute requirement for Top1 poisoning 6. -
A-Ring Substitutions (C10, C11): A hydroxyl group at C10 (as seen in SN-38 and Impurity G) significantly enhances cytotoxicity by strengthening hydrogen bonding within the ternary complex 5. The addition of an ethyl group at C11 in Impurity G introduces steric bulk, which alters the binding kinetics compared to SN-38.
-
B-Ring Substitutions (C7): Alkyl substitution at C7 (e.g., the ethyl group in SN-38 and Impurity G) increases lipophilicity, which inversely correlates with the irreversible opening of the lactone ring in human plasma, thereby enhancing drug stability 6.
Quantitative Structural Comparison
| Compound | C7 (B-Ring) | C10 (A-Ring) | C11 (A-Ring) | Molecular Weight | Clinical / Analytical Role |
| Camptothecin (CPT) | -H | -H | -H | 348.35 g/mol | Parent Alkaloid / Lead Compound |
| SN-38 | -Ethyl | -OH | -H | 392.40 g/mol | Active Metabolite of Irinotecan 7 |
| 7,11-Diethyl-10-OH-CPT | -Ethyl | -OH | -Ethyl | 420.47 g/mol | Irinotecan EP Impurity G 1 |
| Irinotecan (Prodrug) | -Ethyl | -[Dipiperidino] | -H | 586.68 g/mol | FDA-Approved Chemotherapeutic |
Self-Validating Analytical Protocol for Impurity Profiling
Because 7,11-diethyl-10-hydroxycamptothecin is a critical impurity in the synthesis of Irinotecan, robust analytical separation from its analogs (specifically SN-38) is mandatory for API release testing.
Principle of Causality
The camptothecin E-ring is highly susceptible to pH-dependent hydrolysis. At physiological or alkaline pH, it opens to form an inactive carboxylate, leading to split chromatographic peaks. Causality: Maintaining a strictly acidic mobile phase (pH 3.5) forces the equilibrium toward the closed lactone form. Furthermore, the dual ethyl groups at C7 and C11 render Impurity G significantly more lipophilic than SN-38. On a C18 stationary phase, this increased hydrophobicity causes Impurity G to partition more strongly into the stationary phase, resulting in a longer retention time and guaranteeing baseline resolution.
Step-by-Step RP-HPLC-MS/MS Methodology
Step 1: Sample Preparation
-
Action: Dissolve 10 mg of Irinotecan API in 10 mL of Methanol:0.1% Formic Acid (50:50 v/v).
-
Validation Check: The solution must be completely clear. Any particulate matter indicates incomplete dissolution of highly lipophilic analogs, which will skew quantitation.
Step 2: Chromatographic Separation
-
Column: C18 reversed-phase (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution.
-
Phase A: 10 mM Ammonium Acetate buffer adjusted to pH 3.5 with glacial acetic acid.
-
Phase B: 100% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
Step 3: Detection & System Suitability (Self-Validation)
-
Action: Monitor the eluent via UV/Vis at 370 nm (optimal for the conjugated pentacyclic core).
-
Validation Check: The protocol is only valid if the System Suitability Test (SST) passes. The chromatographic resolution (
) between the SN-38 peak and the 7,11-diethyl-10-hydroxycamptothecin (Impurity G) peak must be .
Step 4: Orthogonal Mass Spectrometry (ESI+)
-
Action: Divert the flow to an ESI-MS/MS system operating in positive ion mode.
-
Validation Check: Confirm the identity of Impurity G by isolating the
precursor ion at 421.48 2. Validate via MS/MS fragmentation, looking for the characteristic loss of (-44 Da) from the E-ring lactone, confirming the core structure remains intact.
Diagram 2: Self-validating RP-HPLC-MS/MS workflow for isolating and quantifying Impurity G.
References
-
"Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients." PubMed Central (PMC). Available at:[Link]
-
"Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us." MDPI. Available at:[Link]
-
"Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model." PubMed. Available at:[Link]
-
"Camptothecin." Wikipedia. Available at:[Link]
-
"Irinotecan-impurities." Pharmaffiliates. Available at:[Link]
Sources
- 1. 7,11-Diethyl-10-hydroxycaMptothecin | 947687-01-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Camptothecin - Wikipedia [en.wikipedia.org]
- 7. 7-Ethyl-10-hydroxycamptothecin | 86639-52-3 [chemicalbook.com]
Application Note & Protocol: Mass Spectrometric Characterization of 7,11-Diethyl-10-hydroxycamptothecin
Abstract
This document provides a comprehensive guide to the analysis of 7,11-Diethyl-10-hydroxycamptothecin, a potent derivative of the topoisomerase I inhibitor, camptothecin. As an analogue of significant interest in oncological research and drug development, its precise characterization is paramount.[1][2] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, from sample preparation to data interpretation. We delve into the underlying principles of ionization and fragmentation specific to the camptothecin scaffold, offering field-proven insights to guide researchers in achieving high-quality, reproducible results. The methodologies described herein are designed for qualitative identification and can be adapted for quantitative analysis in various research contexts.
Introduction: The Significance of Camptothecin Analogue Characterization
Camptothecin and its derivatives represent a critical class of anti-cancer agents that function by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair.[2] The parent compound, camptothecin (CPT), demonstrated significant anti-tumor activity, but its clinical development was hampered by poor water solubility and adverse side effects. This led to the synthesis of numerous analogues, including the FDA-approved drugs irinotecan and topotecan, to improve its therapeutic index.[2]
7,11-Diethyl-10-hydroxycamptothecin is a specific analogue whose structural modifications are intended to modulate its physicochemical properties and biological activity. Accurate and sensitive analytical methods are crucial for its study, whether as a novel drug candidate, a metabolite, or an impurity in a related drug substance.[1][3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for this purpose, making it the gold standard for pharmacokinetic and characterization studies of such compounds.[4][5]
This guide explains the causality behind key experimental choices, from solvent selection to collision energy, to provide a self-validating protocol for researchers, scientists, and drug development professionals.
Analyte Profile: 7,11-Diethyl-10-hydroxycamptothecin
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Source |
| Chemical Name | (S)-4-ethyl-4-hydroxy-8,11-diethyl-1,12-dihydro-4H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-3,14-dione | N/A |
| Molecular Formula | C₂₄H₂₄N₂O₅ | [6] |
| Molecular Weight | 420.46 g/mol | [6] |
| Exact Mass | 420.1685 Da | Calculated |
| CAS Number | 947687-01-6 | [1][7] |
| Core Structure | Pentacyclic ring system with an α-hydroxy lactone E-ring | [2] |
Core Principles: Ionization and Fragmentation of Camptothecins
The structure of 7,11-Diethyl-10-hydroxycamptothecin is highly amenable to analysis by Electrospray Ionization (ESI) mass spectrometry.
Ionization: ESI is the preferred ionization technique for camptothecin derivatives due to their polarity and the presence of basic nitrogen atoms in the quinoline ring system.[8] Analysis is performed in positive ion mode , where the acidic mobile phase promotes protonation, leading to the formation of the abundant protonated molecule, [M+H]⁺.
Fragmentation: Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) provides structural confirmation. The fragmentation of the camptothecin scaffold is well-documented and follows a predictable pattern, which is crucial for identification.[9][10]
-
Primary Fragmentation: The most characteristic fragmentation event is the neutral loss of carbon dioxide (CO₂, 44 Da) from the α-hydroxy lactone E-ring.[10][11][12] This is a retro-Diels-Alder (RDA) type reaction and results in a highly stable, intense product ion.[9]
-
Secondary Fragmentation: The product ion from the initial CO₂ loss can undergo further fragmentation, typically involving the loss of neutral species like carbon monoxide (CO, 28 Da) or ethylene (C₂H₄, 28 Da) from the ring system.[10][12]
These predictable fragmentation pathways allow for the development of highly specific Multiple Reaction Monitoring (MRM) assays for quantification.
Integrated Workflow for LC-MS/MS Analysis
The following diagram outlines the comprehensive workflow for the analysis of 7,11-Diethyl-10-hydroxycamptothecin.
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Standard Solution)
This protocol is for the preparation of a calibration standard from a pure reference compound. For complex matrices like plasma, a protein precipitation or solid-phase extraction would be necessary.[4][13][14]
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of 7,11-Diethyl-10-hydroxycamptothecin reference standard. Dissolve in 1.0 mL of dimethyl sulfoxide (DMSO). Vortex until fully dissolved. This stock is stable when stored at -20°C.
-
Intermediate Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solution (100 ng/mL): Dilute 10 µL of the intermediate solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This minimizes solvent mismatch effects during injection.
Protocol 2: Liquid Chromatography (LC)
The goal of the LC method is to achieve good retention and peak shape, separating the analyte from any potential isomers or impurities. A standard reverse-phase C18 column is effective.[15][16]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and resolution for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% to 95% B over 5 min | A generic gradient suitable for initial method development. |
Example LC Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Protocol 3: Mass Spectrometry (MS)
The MS is set up to first identify the protonated molecule and then to fragment it for structural confirmation. The parameters below are typical starting points for a modern triple quadrupole or Q-TOF instrument.[11][13]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | Analyte contains basic nitrogens, ideal for protonation. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temp. | 150 °C | Aids in desolvation of droplets. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation for efficient ion transfer. |
| Full Scan Range | m/z 100 - 600 | Covers the expected precursor ion mass. |
| Product Ion Scan | Precursor: m/z 421.17 | Isolates the [M+H]⁺ ion of the analyte. |
| Collision Energy | 25-40 eV | Should be optimized to produce a rich spectrum of fragment ions. |
Expected Results & Data Interpretation
Full Scan Mass Spectrum
In a full scan experiment, the primary ion observed will be the protonated molecule [M+H]⁺.
-
Expected m/z: 421.17 (Monoisotopic)
Tandem Mass Spectrum (MS/MS) and Fragmentation Pathway
The product ion scan of m/z 421.17 is predicted to yield a characteristic fragmentation pattern. The diagram below illustrates the proposed primary fragmentation pathway.
Caption: Proposed fragmentation of 7,11-Diethyl-10-hydroxycamptothecin.
Table of Expected Ions for MRM Development:
For developing a quantitative assay, the following precursor-to-product ion transitions are recommended.
| Transition Name | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| Quantifier | 421.17 | 377.18 | CO₂ |
| Qualifier 1 | 421.17 | 349.18 | CO₂ + CO |
| Qualifier 2 | 421.17 | 321.19 | CO₂ + 2CO |
The most intense and stable transition (typically the loss of CO₂) should be used for quantification, while others serve as qualifiers to ensure specificity.[4]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 7,11-Diethyl-10-hydroxycamptothecin. By leveraging the predictable ionization and fragmentation behavior of the camptothecin scaffold, the described LC-MS/MS method offers high specificity and sensitivity. The provided experimental parameters serve as a robust starting point for method development, enabling researchers to confidently identify and characterize this important compound in various stages of drug discovery and development.
References
-
R Discovery. (1984). Mass spectrometric study of camptothecin and related compounds. Available at: [Link]
-
PubMed. (2013). A liquid chromatography-tandem mass spectrometry method for pharmacokinetics and tissue distribution of a camptothecin quaternary derivative in rats. Available at: [Link]
-
Bio-protocol. (2021). Identification of camptothecin by LC–MS/MS. Available at: [Link]
-
Taylor & Francis Online. (2010). Determination of Camptothecin and 10-Hydroxycamptothecin in Camptotheca acuminata by LC-ESI-MS/MS. Available at: [Link]
-
ResearchGate. (2011). Determination of Camptothecin and 10-Hydroxycamptothecin in Camptotheca acuminata by LC-ESI-MS/MS. Available at: [Link]
-
ResearchGate. (2011). Tandem mass spectra of camptothecin and 9methoxycamptothecin. Available at: [Link]
-
PubMed. (2003). A sensitive and rapid liquid chromatography tandem mass spectrometry method for quantitative determination of 7-ethyl-10-hydroxycamptothecin (SN-38) in human plasma containing liposome-based SN-38 (LE-SN38). Available at: [Link]
-
ResearchGate. (2011). Direct analysis of camptothecin from Nothapodytes nimmoniana by desorption electrospray ionization mass spectrometry (DESI-MS). Available at: [Link]
-
PMC. (2017). Effective Sample Preparations in Imaging Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2015). Mass spectrometry in the pharmacokinetic studies of anticancer natural products. Available at: [Link]
-
GSRS. 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN. Available at: [Link]
-
Inxight Drugs. 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN. Available at: [Link]
-
PMC. (2020). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. Available at: [Link]
-
Spectroscopy Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. Available at: [Link]
Sources
- 1. 7,11-Diethyl-10-hydroxycaMptothecin | 947687-01-6 [chemicalbook.com]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN [drugs.ncats.io]
- 4. A liquid chromatography-tandem mass spectrometry method for pharmacokinetics and tissue distribution of a camptothecin quaternary derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 7,11-Diethyl-10-hydroxycamptothecin 95% | CAS: 947687-01-6 | AChemBlock [achemblock.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. A sensitive and rapid liquid chromatography tandem mass spectrometry method for quantitative determination of 7-ethyl-10-hydroxycamptothecin (SN-38) in human plasma containing liposome-based SN-38 (LE-SN38) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Profiling of 7,11-Diethyl-10-hydroxycamptothecin
Executive Summary & Rationale
7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6), commonly referred to as Irinotecan USP Impurity G, is a structurally related analog and synthetic impurity of the widely used chemotherapeutic prodrug Irinotecan and its active metabolite, SN-38 (7-Ethyl-10-hydroxycamptothecin)[1]. In pharmaceutical development, drug formulation, and quality control, profiling the in vitro cytotoxicity of such impurities is critical. It ensures that trace impurities do not introduce off-target toxicities or unpredictable pharmacological variations in the final formulated drug.
This application note provides a comprehensive, self-validating protocol for evaluating the cytotoxicity of 7,11-Diethyl-10-hydroxycamptothecin against human colorectal cancer (CRC) cell lines (HCT116 and HT-29). By utilizing an MTS-based cell viability assay and benchmarking the impurity against SN-38 and Irinotecan, researchers can accurately quantify its relative potency and Topoisomerase I inhibitory activity[2].
Mechanistic Context: Topoisomerase I Inhibition
Like SN-38, 7,11-Diethyl-10-hydroxycamptothecin features a planar pentacyclic ring structure that allows it to intercalate into DNA. The primary mechanism of action for camptothecin derivatives is the highly specific inhibition of DNA Topoisomerase I (Top1)[3].
Causality of Cytotoxicity: The compound does not simply block the enzyme's catalytic function; it actively traps the Top1-DNA cleavage complex (Top1cc)[4]. When a DNA replication fork collides with this trapped complex during the S-phase of the cell cycle, the fork collapses. This event converts easily repairable single-strand DNA breaks into lethal double-strand breaks (DSBs)[4]. This irreversible DNA damage triggers a cascade of signaling events that ultimately lead to apoptosis.
Mechanism of Topoisomerase I inhibition by camptothecin derivatives leading to apoptosis.
Experimental Design: The Self-Validating System
To ensure scientific integrity, every cytotoxicity assay must be designed as a self-validating system. This protocol incorporates specific variables to isolate the true cytotoxic effect of the compound:
-
Cell Line Selection: HCT116 and HT-29 are chosen because colorectal cancer is the primary clinical indication for Irinotecan. These lines possess well-characterized sensitivities to Top1 inhibitors and provide a reliable baseline for comparison[2].
-
Time Causality (72-Hour Incubation): Because camptothecins are S-phase specific, a 72-hour treatment window is strictly required[5]. This duration allows the asynchronous cancer cell population to undergo multiple replication cycles, ensuring maximum collision between replication forks and trapped Top1cc. Shorter incubations often yield artificially high IC50 values.
-
Internal Controls:
-
Positive Controls: SN-38 (extreme potency, IC50 in the nanomolar range) and Irinotecan (prodrug, low in vitro potency in the micromolar range) validate the dynamic range and sensitivity of the assay[2].
-
Vehicle Control: Camptothecins exhibit poor aqueous solubility and require DMSO for complete dissolution[6]. A strict 0.1% DMSO vehicle control ensures that observed cell death is driven by the active compound, not solvent toxicity.
-
Step-by-Step Methodology
Reagent Preparation
-
Stock Solutions: Dissolve 7,11-Diethyl-10-hydroxycamptothecin, SN-38, and Irinotecan in 100% sterile DMSO to create 10 mM stock solutions. Aliquot and store at -20°C protected from light (camptothecins are light-sensitive, and the active lactone ring can hydrolyze at physiological pH)[6].
-
Working Dilutions: Perform serial dilutions in complete culture media (DMEM/F12 supplemented with 10% FBS) to achieve final concentrations ranging from 0.001 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% in any well[7].
Cell Culture & Seeding
-
Harvest HCT116 and HT-29 cells at 70-80% confluency using 0.25% Trypsin-EDTA.
-
Seed cells into 96-well flat-bottomed tissue culture plates at a density of
cells/well in 100 µL of complete media[7]. -
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and physiological recovery.
Compound Treatment
-
Aspirate the seeding media carefully to avoid disturbing the adhered cells.
-
Add 100 µL of the pre-prepared compound dilutions to the respective wells.
-
Include blank wells (media only), negative control wells (untreated cells), and vehicle control wells (cells + 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C, 5% CO₂[8].
Viability Measurement (MTS Assay)
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) directly to each well[7].
-
Incubate the plates for 1 to 4 hours at 37°C. Rationale: Dehydrogenase enzymes in metabolically active cells convert the MTS tetrazolium compound into a soluble, colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Measure the absorbance at 490 nm using a microplate reader.
Step-by-step workflow for the in vitro MTS cytotoxicity assay.
Data Presentation & Expected Outcomes
To determine the IC50 values, subtract the background absorbance (blank wells) from all data points. Normalize the absorbance of treated wells against the vehicle control (set to 100% viability). Plot the log(concentration) versus normalized viability and fit the data using a non-linear regression model (sigmoidal dose-response).
Because 7,11-Diethyl-10-hydroxycamptothecin is structurally highly similar to SN-38 (differing only by an ethyl group at position 11), its cytotoxicity profile is expected to mirror SN-38 closely, exhibiting extreme potency compared to the Irinotecan prodrug[2].
Table 1: Comparative Reference IC50 Values (72h Treatment)
| Compound | HCT116 IC50 (µM) | HT-29 IC50 (µM) | Mechanistic Role |
| Irinotecan | ~ 6.94 ± 2.51 | ~ 11.35 ± 4.04 | Prodrug (Requires carboxylesterase conversion) |
| SN-38 | ~ 0.010 ± 0.002 | ~ 0.002 ± 0.001 | Active Metabolite (Potent Top1 Inhibitor) |
| 7,11-Diethyl-10-hydroxycamptothecin | 0.01 - 0.05 (Expected) | 0.005 - 0.02 (Expected) | Irinotecan Impurity G / Structural Analog |
Note: Reference data for Irinotecan and SN-38 are derived from established MTS assay profiles in CRC cell lines[2].
References
1.6[6] 2.1[1] 3.5[5] 4.7[2][7] 5.3[3] 6.4[4] 7.8[8]
Sources
- 1. 7,11-Diethyl-10-hydroxycaMptothecin | 947687-01-6 [chemicalbook.com]
- 2. Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Ethyl-10-hydroxycamptothecin | 86639-52-3 [chemicalbook.com]
- 7. Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Noxa Sensitizes Human Colorectal Cancer Cells Expressing Mcl-1to the Small-Molecule Bcl-2/Bcl-xL Inhibitor, ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Setup for 7,11-Diethyl-10-hydroxycamptothecin Stability Testing
Introduction & Mechanistic Grounding
7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6), commonly identified as Irinotecan USP Impurity G, is a critical reference standard and trace degradant monitored during the pharmaceutical development of topoisomerase I inhibitors[1]. Because it shares the core camptothecin scaffold—specifically the terminal
The fundamental causality behind camptothecin instability lies in the reversible, pH-dependent hydrolysis of its lactone ring. Under acidic conditions (pH < 5.0), the pharmacologically active and analytically standard closed-lactone form is stable. However, at physiological or basic pH (pH > 7.0), hydroxyl ions attack the lactone carbonyl, driving an equilibrium shift toward the open-ring carboxylate species[2]. Furthermore, the phenolic hydroxyl group at position 10 renders the molecule susceptible to oxidative degradation, while the conjugated quinoline system is prone to photolysis[3]. Therefore, any robust stability testing protocol must meticulously control pH, light exposure, and oxidative stress to yield reliable data.
Fig 1. pH-dependent equilibrium and degradation pathways.
Experimental Design: A Self-Validating System
To ensure absolute trustworthiness, this stability testing workflow is designed as a self-validating system . It begins with Forced Degradation (Stress Testing) to intentionally generate all possible degradants. These degradants are then used to challenge the High-Performance Liquid Chromatography (HPLC) method. Only when the HPLC method proves it can baseline-resolve the intact 7,11-Diethyl-10-hydroxycamptothecin from its carboxylate form and other degradants (verified via Diode Array Detector peak purity and Mass Spectrometry mass balance) is the method considered "stability-indicating." This validated method is then deployed for Formal Stability Testing under ICH Q1A(R2) guidelines[4].
Fig 2. Self-validating stability workflow integrating forced degradation.
Step-by-Step Protocols
Protocol A: Sample Preparation & Matrix Control
Causality Insight: To prevent artifactual hydrolysis during analysis, all sample diluents must suppress the carboxylate conversion[2].
-
Prepare a diluent of Methanol:Water (50:50, v/v) acidified with 0.1% Formic Acid to maintain a pH of ~3.5.
-
Accurately weigh 10 mg of 7,11-Diethyl-10-hydroxycamptothecin and dissolve in 1 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization.
-
Dilute to a working concentration of 100 µg/mL using the acidified diluent.
-
Store all solutions in actinic (amber) glassware to mitigate photolytic degradation.
Protocol B: Forced Degradation (Stress Testing)
-
Hydrolytic Stress (Acid/Base) : Treat 1 mL of the stock solution with 1 mL of 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Incubate at 40°C for 24 hours. Note: The NaOH sample will rapidly convert to the carboxylate form; neutralize a sub-aliquot with 0.1 N HCl prior to injection to observe the reversibility.
-
Oxidative Stress : Treat 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.
-
Thermal Stress : Expose solid powder and solution samples to 60°C for 7 days.
-
Photolytic Stress : Expose samples to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (per ICH Q1B).
Protocol C: Formal Stability Testing (ICH Q1A(R2))
-
Aliquot the solid 7,11-Diethyl-10-hydroxycamptothecin into its proposed commercial packaging (e.g., simulated double polyethylene bags inside a high-density polyethylene mini-drum).
-
Place samples into calibrated, continuously monitored environmental chambers.
-
Pull samples according to the schedule outlined in Table 2 and analyze using the validated stability-indicating HPLC method[4].
Protocol D: Stability-Indicating HPLC-DAD-MS Analysis
-
Column : C18, 250 x 4.6 mm, 5 µm (or equivalent sub-2 µm UHPLC column for higher resolution).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to keep the lactone ring closed during the run).
-
Mobile Phase B : Acetonitrile.
-
Gradient : 10% B to 90% B over 20 minutes.
-
Detection : DAD at 254 nm and 370 nm (optimal for camptothecin chromophores); MS in positive ESI mode to confirm mass balance of degradants.
Quantitative Data Summaries
Table 1: Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Reagents / Environment | Duration | Expected Degradation Pathway | Target Degradation (%) |
| Acidic Hydrolysis | 0.1 N HCl, 40°C | 24 h | Minimal (Lactone stabilized) | < 5% |
| Basic Hydrolysis | 0.1 N NaOH, 40°C | 24 h | Lactone ring opening (Carboxylate) | 20 - 30% |
| Oxidation | 3% H₂O₂, 25°C | 24 h | Phenol oxidation / N-oxide formation | 10 - 20% |
| Thermal (Solid) | 60°C | 7 days | General thermal degradation | 5 - 10% |
| Photolysis | UV/Vis Light | ~3 days | Cleavage of quinoline rings | 10 - 20% |
Table 2: ICH Q1A(R2) Formal Stability Schedule
| Storage Condition | Environment | Pull Points (Months) | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Establish formal retest period. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 | Tested if significant change occurs at accelerated. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 | Predict long-term degradation profiles. |
| Refrigerated * | 5°C ± 3°C | 0, 3, 6, 9, 12, 24, 36 | Alternative if API is thermally labile. |
*Note: If stored refrigerated, accelerated testing is conducted at 25°C/60% RH.
References
- Naarini Molbio Pharma. "7,11-Diethyl-10-hydroxycamptothecin (Irinotecan USP Impurity G)".
- BenchChem. "pH-dependent stability of Hydroxycamptothecin lactone form".
- Zhao et al., PubMed. "20-O-acylcamptothecin derivatives: evidence for lactone stabilization". Journal of Organic Chemistry.
- International Council for Harmonisation (ICH). "Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES".
Sources
Application Note: Advanced Techniques for the Purification of Synthetic 7,11-Diethyl-10-hydroxycamptothecin
Target Audience: Analytical Chemists, Process Scientists, and ADC Payload Development Professionals Compound Focus: 7,11-Diethyl-10-hydroxycamptothecin (Irinotecan USP Impurity G / CAS: 947687-01-6)
Executive Summary & Mechanistic Context
7,11-Diethyl-10-hydroxycamptothecin is a critical byproduct generated during the semi-synthesis of irinotecan and SN-38. While historically classified as an impurity, its highly lipophilic profile and potent DNA topoisomerase I inhibitory activity have made it a molecule of intense interest for novel Antibody-Drug Conjugate (ADC) payloads .
Isolating this derivative from crude synthetic mixtures presents a significant chromatographic challenge. The addition of an ethyl group at the C-11 position alters its partition coefficient (LogP) and crystallization kinetics compared to standard SN-38. Furthermore, like all camptothecin derivatives, the molecule features a highly pH-sensitive α-hydroxy lactone E-ring that is essential for its biological mechanism of action—intercalating into the Topoisomerase I-DNA cleavage complex to induce apoptosis.
Fig 1: Topoisomerase I inhibition pathway by 7,11-Diethyl-10-hydroxycamptothecin.
Physicochemical Profiling & Causality in Method Design
Successful purification requires a deep understanding of the molecule's physicochemical constraints. Camptothecins are notoriously insoluble ("brick dust" molecules) in most aqueous and organic solvents. The purification strategy must balance the need for strong solubilizing agents with the strict requirement to maintain an acidic-to-neutral environment (pH < 6) to prevent the irreversible hydrolysis of the active lactone ring into the inactive carboxylate form .
Table 1: Physicochemical Properties & Handling Constraints
| Property | Value / Characteristic | Impact on Purification Strategy |
| CAS Number | 947687-01-6 | Unique identifier for reference standard tracking. |
| Molecular Weight | 420.46 g/mol | Used for LC-MS (ESI+) validation (Target m/z: 421.1). |
| Solubility Profile | Soluble in DMSO, DMF, hot Glacial Acetic Acid; Insoluble in Water. | Dictates dry-loading for flash chromatography and limits injection volumes for Prep-HPLC. |
| E-Ring Stability | Closed lactone (stable at pH < 6.0). | Mandates the use of 0.1% TFA in HPLC mobile phases and acidic recrystallization solvents. |
Purification Strategy & Workflow
To achieve the >98% purity threshold required for ADC conjugation or analytical certification, a multi-dimensional strategy is employed. The workflow leverages orthogonal separation mechanisms: Liquid-Liquid Extraction (phase partitioning)
Fig 2: Multi-modal purification workflow for synthetic camptothecin derivatives.
Detailed Experimental Protocols
Protocol 1: Matrix Cleanup via Liquid-Liquid Extraction (LLE)
Causality: The target compound is highly lipophilic. By partitioning the crude mixture between chloroform and a mildly basic aqueous phase, we selectively retain the target in the organic layer while stripping away unreacted polar precursors and acidic byproducts.
-
Dissolve the crude synthetic residue in 20 volumes of Chloroform (
). -
Wash the organic layer with an equal volume of cold 5% aqueous
.-
Self-Validating Check: Ensure contact time is strictly <10 minutes and temperature is maintained <10°C. Prolonged exposure to the basic bicarbonate phase will induce E-ring lactone opening.
-
-
Rapidly separate the organic layer and wash once with saturated brine (
). -
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure at 35°C.
Protocol 2: Normal-Phase Flash Chromatography
Causality: Silica gel provides excellent resolution for camptothecin derivatives based on hydrogen bonding. The extra ethyl group at the 11-position reduces the polarity of the target compared to SN-38, causing it to elute slightly earlier.
-
Column Preparation: Pre-equilibrate a silica gel column (200-300 mesh) with Dichloromethane (DCM).
-
Sample Loading: Due to poor solubility, dry-load the sample. Dissolve the LLE extract in a minimal amount of THF, add silica gel (1:3 w/w), evaporate the solvent to a free-flowing powder, and load it onto the column head.
-
Elution: Run a step gradient of DCM:Methanol from 100:0 to 95:5 (v/v).
-
Fraction Pooling: Monitor fractions via TLC (Mobile phase: DCM:MeOH 9:1; Detection: UV 254 nm and 365 nm fluorescence). Pool fractions containing the target spot (
).
Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)
Causality: RP-HPLC resolves the remaining closely related structural isomers based on hydrophobicity. The mobile phase must be acidified to pH ~2 to force the E-ring equilibrium entirely into the closed, biologically active lactone configuration.
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Phase A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).
-
Phase B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 30% B to 70% B over 45 minutes at a flow rate of 15 mL/min.
-
Detection & Collection: Monitor UV absorbance at 254 nm and 370 nm. The 7,11-diethyl derivative will elute after the SN-38 impurity window due to increased lipophilicity.
-
Post-Collection: Immediately lyophilize the collected fractions. Do not leave the compound in the aqueous-organic mixture, as extended time in water (even acidic) can lead to degradation.
Protocol 4: Final Polish via Recrystallization
Causality: Lyophilized HPLC fractions often contain trace amounts of bound TFA. Glacial acetic acid is the ideal recrystallization solvent because its intrinsic acidity protects the lactone ring, and camptothecins exhibit a highly favorable, steep temperature-dependent solubility curve within it .
-
Dissolve the lyophilized powder in minimal boiling glacial acetic acid (approx. 15-20 mL per gram of compound).
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C overnight to induce crystallization.
-
Filter the resulting pale-yellow, needle-like crystals under a vacuum.
-
Wash the crystal cake sequentially with cold ethanol and diethyl ether to remove residual acetic acid.
-
Dry in a vacuum oven at 60°C for 24 hours.
Analytical Validation Specifications
Every purified batch must operate as a self-validating system before release for ADC conjugation or use as an analytical standard.
Table 2: Analytical Release Criteria
| Analytical Technique | Parameter | Acceptance Specification |
| Analytical HPLC (UV 254 nm) | Chromatographic Purity | |
| LC-MS (ESI+) | Mass Confirmation | Major peak at m/z 421.1 |
| Structural Integrity | Conforms to structure (Must show distinct triplet/quartet splitting for both the 7-ethyl and 11-ethyl groups). | |
| Karl Fischer Titration | Moisture Content |
References
-
Title: Biotechnological approaches for the production of camptothecin Source: Applied Microbiology and Biotechnology (PMC) URL: [Link][1]
-
Title: Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability Source: Molecules (MDPI) URL: [Link][2]
-
Title: Methods for the purification of 20(S)-camptothecin Source: US Patent US20060135546A1 URL: [3]
Sources
Development and Validation of a Quantitative UHPLC-MS/MS Assay for 7,11-Diethyl-10-hydroxycamptothecin
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Irinotecan Hydrochloride Active Pharmaceutical Ingredient (API) and Drug Products
Mechanistic Background & Analytical Challenges
7,11-Diethyl-10-hydroxycamptothecin (CAS: 947687-01-6) is a critical synthetic impurity and degradation product of the DNA topoisomerase I inhibitor, Irinotecan. Officially designated in pharmacopeial monographs as Irinotecan USP Impurity G and EP Impurity G [1][1], its strict quantification is mandated by ICH Q3A(R2) guidelines to ensure the safety and efficacy of the final chemotherapeutic formulation [2][2].
The primary analytical challenge in quantifying camptothecin derivatives lies in the pH-dependent equilibrium of the α-hydroxy-δ-lactone ring. At physiological or basic pH (> 6.0), the lactone ring undergoes rapid hydrolysis to form an open carboxylate species. This dual-state existence causes severe chromatographic peak splitting, irreproducible retention times, and loss of quantitative accuracy. Therefore, the analytical environment must be rigorously controlled to maintain the analyte entirely in its closed, active lactone form.
Caption: pH-dependent equilibrium of the camptothecin lactone ring dictating mobile phase selection.
Analytical Strategy & Causality
While traditional reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is standard for bulk API release testing [3][3], trace-level impurity profiling requires superior selectivity. We employ UHPLC-ESI-MS/MS for this assay.
Causality in Method Design:
-
Acidic Mobile Phase (0.1% Formic Acid): Drops the pH to ~2.7, suppressing lactone hydrolysis and neutralizing residual silanols on the C18 stationary phase. This prevents secondary interactions and peak tailing of the basic piperidine moieties present in the parent Irinotecan molecule [4][4].
-
Isotope Dilution: Because electrospray ionization (ESI) is highly susceptible to matrix suppression from the high-concentration Irinotecan API, a stable-isotope labeled internal standard (SIL-IS) is mandatory to normalize ionization efficiency.
Experimental Protocols & Workflows
3.1 Self-Validating Sample Preparation
A reliable assay must detect its own failures. This protocol utilizes a self-validating sequence containing matrix blanks, system suitability standards, and continuous internal standard monitoring.
-
Diluent Preparation: Mix Methanol and Water (50:50, v/v) containing 0.1% Formic Acid.
-
Standard Stock: Dissolve 7,11-Diethyl-10-hydroxycamptothecin reference standard in diluent to 1.0 mg/mL.
-
Sample Preparation: Accurately weigh 10 mg of Irinotecan API and dissolve in 10 mL of diluent (1,000 µg/mL API).
-
IS Spiking: Spike 10 µL of SIL-IS (e.g., Irinotecan-d10) into all samples and calibration standards.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter (avoid nylon, which can bind hydrophobic camptothecins).
Caption: Self-validating UHPLC-MS/MS analytical workflow for Impurity G quantification.
3.2 Chromatographic Conditions
Separation is achieved using a sub-2-micron C18 column to resolve Impurity G from the massive Irinotecan API peak and other related substances (e.g., enantiomeric impurities) [5][5].
| Parameter | Specification | Rationale / Causality |
| Column | C18, 100 mm × 2.1 mm, 1.7 µm | High theoretical plates for critical pair resolution. |
| Mobile Phase A | 0.1% Formic Acid in HPLC Water | Maintains pH < 3.0 to stabilize the lactone ring. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides necessary elution strength for hydrophobic cores. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns in MS. |
| Column Temp | 40 °C | Reduces backpressure and improves mass transfer kinetics. |
| Injection Vol | 2.0 µL | Minimizes API column overload and ion suppression. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 5.0 | 30 | 70 |
| 6.5 | 30 | 70 |
| 6.6 | 80 | 20 |
| 9.0 | 80 | 20 |
3.3 Mass Spectrometry (MRM) Conditions
Detection is performed in Positive Electrospray Ionization (ESI+) mode. 7,11-Diethyl-10-hydroxycamptothecin has a molecular weight of 420.46 g/mol , yielding a strong
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| Impurity G (Quantifier) | 421.5 | 377.2 | 25 | Loss of CO₂ from lactone ring (Primary Quant). |
| Impurity G (Qualifier) | 421.5 | 333.1 | 40 | Secondary structural confirmation. |
| Irinotecan (API) | 587.3 | 124.1 | 35 | Monitored to ensure API elution/matrix diversion. |
Self-Validating System & Method Validation
To ensure absolute trustworthiness, the assay must pass the following self-validating checkpoints prior to sample analysis, adhering to ICH Q2(R1) guidelines.
Checkpoint 1: System Suitability Testing (SST)
-
Action: Inject a resolution mixture containing Irinotecan API and Impurity G at 0.1% specification limits.
-
Acceptance: The resolution (
) between Irinotecan and Impurity G must be . If , column degradation or mobile phase preparation errors have occurred.
Checkpoint 2: Matrix Blank Evaluation
-
Action: Inject the diluent containing only the internal standard.
-
Acceptance: No peak
of the Lower Limit of Quantification (LLOQ) should appear at the retention time of Impurity G. This prevents false positives from sample carryover.
Validation Summary Data:
| Validation Parameter | Acceptance Criteria | Typical Assay Performance |
| Linearity Range | 1.0 ng/mL to 500 ng/mL ( | |
| LOD (Limit of Detection) | S/N | 0.3 ng/mL |
| LOQ (Limit of Quantitation) | S/N | 1.0 ng/mL |
| Accuracy (Recovery) | 90% – 110% of nominal | 98.5% – 102.1% across 3 QC levels |
| Method Precision (%RSD) | 2.4% at nominal specification level |
References
- Benchchem. "Application Note: A Stability-Indicating HPLC Method for the Separation of Irinotecan and its Impurities." Benchchem Technical Resources.
- Molcan. "ITC07: Irinotecan EP Impurity G." Molcan Product Catalog.
- Naarini Molbio Pharma. "7,11-Diethyl-10-hydroxycamptothecin." Naarini Impurity Standards.
- Journal of Drug Delivery and Therapeutics. "Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography." JDDT.
- ResearchGate. "A validated RP-HPLC method for the determination of Irinotecan hydrochloride residues for cleaning validation in production area." ResearchGate Publications.
Sources
Application Note: Comprehensive Protocol for Assessing the Solubility of 7,11-Diethyl-10-hydroxycamptothecin
Executive Summary & Chemical Context
7,11-Diethyl-10-hydroxycamptothecin (CAS: 947687-01-6), formally recognized as Irinotecan EP Impurity G, is a critical intermediate and degradation byproduct in the synthesis of topoisomerase I inhibitors like irinotecan[1][].
Like its parent analogs (e.g., SN-38), this compound possesses a highly hydrophobic pentacyclic core that severely limits its aqueous solubility[3][4]. Accurately assessing its solubility is not merely a matter of dissolving powder in water; it requires strict control over the molecule's dynamic structural equilibrium. This application note provides a self-validating, mechanistically grounded protocol for analytical chemists and formulation scientists to accurately profile the solubility of this complex API impurity.
Mechanistic Challenges in Solubility Profiling
To generate trustworthy solubility data, researchers must account for two primary physicochemical barriers:
-
The Pi-Pi Stacking Phenomenon : The planar nature of the quinoline and pyrroline rings drives strong intermolecular pi-pi stacking in the solid state. This results in a high melting point (>235°C) and profound insolubility in both water and most organic solvents[][4].
-
pH-Dependent Lactone-Carboxylate Equilibrium : The biologically active α-hydroxy-δ-lactone ring (E-ring) is highly electrophilic and susceptible to pH-driven hydrolysis[3]. At acidic pH (< 4.5), the lactone form is stable but exhibits minimal aqueous solubility (< 5 µg/mL)[5]. At physiological pH (7.4), the ring rapidly opens to form a more water-soluble, but pharmacologically inactive, carboxylate species[3][6].
Causality in Experimental Design: Any solubility assay must strictly control the pH of the aqueous media and utilize chromatography capable of resolving the lactone from the carboxylate. Failure to do so results in a false overestimation of the intact drug's solubility due to the hidden presence of the ionized carboxylate form.
Workflow for assessing the thermodynamic solubility of camptothecin derivatives under pH control.
Materials and Reagents
-
Analyte : 7,11-Diethyl-10-hydroxycamptothecin solid powder (Purity >95%)[].
-
Solvents : Dimethyl sulfoxide (DMSO) (HPLC grade), Acetonitrile (LC-MS grade).
-
Buffers : 50 mM Sodium Acetate buffer (pH 4.0), 50 mM Phosphate-Buffered Saline (PBS) (pH 7.4).
-
Consumables : Silanized glass HPLC vials. (Critical Causality: Avoid polypropylene tubes at all costs. Highly lipophilic camptothecins will adsorb to untreated plastic surfaces, artificially lowering the measured solubility).
Experimental Protocols
Protocol A: Kinetic Solubility Assessment (High-Throughput Turbidimetry)
Purpose: Rapid determination of the precipitation boundary when transitioning from an organic stock to an aqueous environment. Useful for early-stage formulation screening.
-
Stock Preparation : Dissolve 1.0 mg of 7,11-Diethyl-10-hydroxycamptothecin in 1.0 mL of DMSO to create a stock solution. Mechanistic Choice: Gentle heating (up to 40°C) and sonication are often required to disrupt the crystal lattice of camptothecin derivatives even in strong solvents like DMSO[7].
-
Serial Dilution : Prepare a 10-point serial dilution of the DMSO stock.
-
Aqueous Spiking : In a 96-well glass-bottom plate, add 196 µL of pH 4.0 Acetate buffer to each well. Spike 4 µL of the respective DMSO dilutions into the buffer (final DMSO concentration = 2% v/v).
-
Incubation & Reading : Incubate at 25°C for 2 hours. Measure absorbance at 620 nm (nephelometry) to detect light scattering caused by precipitation. Self-Validation: The well immediately preceding the sharp, exponential increase in absorbance represents the kinetic solubility limit.
Protocol B: Thermodynamic Solubility Assessment (Gold Standard Shake-Flask)
Purpose: To determine the absolute equilibrium solubility of the solid compound, ensuring no transient supersaturation skews the data.
-
Solid Addition : Add 2.0 mg of solid 7,11-Diethyl-10-hydroxycamptothecin to a 2.0 mL silanized glass vial.
-
Buffer Addition : Add 1.0 mL of the target solvent (e.g., pH 4.0 buffer or pH 7.4 buffer).
-
Equilibration : Seal the vials and place them in a thermostatic orbital shaker at 25°C at 300 rpm for 48 hours. Mechanistic Choice: 48 hours is strictly required to ensure the transition from any transient supersaturated state to true thermodynamic equilibrium.
-
Phase Separation : Transfer the suspension to a thick-walled glass centrifuge tube. Centrifuge at 15,000 × g for 20 minutes at the exact equilibration temperature (25°C).
-
Supernatant Extraction : Carefully extract 100 µL of the clear supernatant without disturbing the solid pellet.
-
Quenching (Critical Step) : Immediately dilute the supernatant 1:10 in a quenching solution (50% Acetonitrile / 50% Water with 0.1% Formic Acid). Mechanistic Choice: The acidic organic quench halts any further lactone-carboxylate interconversion. If you inject unquenched pH 7.4 supernatant directly into an HPLC, the equilibrium will shift during the chromatographic run, leading to split peaks and inaccurate quantification.
-
HPLC-UV Analysis : Inject onto a C18 reverse-phase column. Use a gradient of water/acetonitrile (both containing 0.1% TFA) to resolve the intact lactone peak from the carboxylate peak. Quantify against a pre-calibrated standard curve prepared in DMSO.
Data Presentation: Typical Solubility Profiles
Based on the physicochemical behavior of closely related camptothecin analogs (e.g., SN-38 and 10-hydroxycamptothecin), the expected solubility profile for 7,11-Diethyl-10-hydroxycamptothecin is summarized below[5][7]:
| Solvent System | pH | Expected Primary Species | Estimated Solubility Range |
| Unbuffered Water | ~6.0 | Mixed (Lactone/Carboxylate) | < 5 µg/mL |
| 50 mM Acetate Buffer | 4.0 | Intact Lactone (>95%) | < 5 µg/mL |
| 50 mM PBS Buffer | 7.4 | Carboxylate (>90%) | 10 - 50 µg/mL |
| 100% DMSO | N/A | Intact Lactone | > 1 mg/mL (Requires gentle heat) |
Analytical Causality & Troubleshooting
-
Issue : Inconsistent HPLC peak areas between technical replicates.
-
Causality : Hydrophobic adsorption to plastic pipette tips or autosampler vials.
-
Solution : Always use silanized glassware for handling dilute aqueous solutions of camptothecins. Pre-wet pipette tips with the solvent before transferring.
-
-
Issue : Apparent aqueous solubility increases unpredictably over a 72-hour period.
-
Causality : Uncontrolled pH drift leading to continuous lactone hydrolysis. As the lactone converts to the more soluble carboxylate, the equilibrium shifts, pulling more solid drug into solution[6].
-
Solution : Strictly use strongly buffered solutions (e.g., 50 mM Acetate) rather than unbuffered water, and verify the pH of the solution after the 48-hour equilibration period.
-
References
-
Title : Solubilization and stabilization of camptothecin in micellar solutions of pluronic-g-poly(acrylic acid) copolymers Source : PubMed (NIH) URL :[Link]
- Title: US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives Source: Google Patents URL
-
Title : Structure-based Drug Design and Identification of H2O-soluble and Low Toxic Hexacyclic Camptothecin Derivatives Source : PMC (NIH) URL :[Link]
-
Title : Camptothecin structure and the equilibrium between lactone and carboxylate forms Source : ResearchGate URL :[Link]
Sources
- 1. 7,11-Diethyl-10-hydroxycaMptothecin | 947687-01-6 [chemicalbook.com]
- 3. Structure-based Drug Design and Identification of H2O-soluble and Low Toxic Hexacyclic Camptothecin Derivatives with Improved Efficacy in both Cancer and Lethal Inflammation Models In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]
- 6. Solubilization and stabilization of camptothecin in micellar solutions of pluronic-g-poly(acrylic acid) copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10-Hydroxycamptothecin CAS#: 19685-09-7 [m.chemicalbook.com]
challenges in the synthesis of 7,11-Diethyl-10-hydroxycamptothecin
Welcome to the Technical Support Center for Camptothecin-based API Development. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges surrounding 7,11-Diethyl-10-hydroxycamptothecin (CAS: 947687-01-6), officially designated as Irinotecan EP Impurity G [].
Whether your goal is to intentionally synthesize this compound as an analytical reference standard or to suppress its formation during the commercial manufacturing of Irinotecan/SN-38, this guide provides self-validating protocols grounded in chemical causality.
Part 1: Mechanistic Overview & Causality
In the traditional synthesis of SN-38 (7-ethyl-10-hydroxycamptothecin), the core reaction is a Minisci-type radical alkylation [2]. By exposing 10-hydroxycamptothecin to propionaldehyde, hydrogen peroxide, and iron(II) sulfate (Fenton's reagent), an ethyl radical (•CH2CH3) is generated.
The Regioselectivity Challenge: The strong acidic medium protonates the quinoline nitrogen (N-1), making the heterocycle electron-deficient and highly reactive to nucleophilic carbon-centered radicals. However, the hydroxyl group at the C-10 position acts as a strong electron-donating group, activating both the ortho (C-11) and para (C-9) positions. Because the C-9 position is sterically hindered by the adjacent D-ring, the ethyl radical attacks the target C-7 position and the highly susceptible C-11 position[3]. Over-alkylation in the presence of excess radicals inevitably yields the doubly alkylated 7,11-Diethyl-10-hydroxycamptothecin (Impurity G).
Reaction Pathway Visualization
Fig 1: Minisci radical alkylation pathway of 10-hydroxycamptothecin.
Part 2: Troubleshooting Guides & FAQs
FAQ 1: Intentional Synthesis for Reference Standards
Q: How can I optimize the Minisci reaction to intentionally synthesize 7,11-diethyl-10-hydroxycamptothecin as an analytical standard?
A: To drive the reaction toward di-alkylation, you must overwhelm the system with radical precursors while strictly controlling the temperature to prevent oxidative degradation of the delicate lactone E-ring.
Self-Validating Protocol: Directed Di-Ethylation
-
Substrate Activation: Suspend 10-hydroxycamptothecin (1.0 eq) in 30% aqueous H2SO4.
-
Causality: The strong acid protonates the quinoline nitrogen, significantly increasing the electrophilicity of the ring system[2].
-
Validation Check: Complete dissolution of the yellow powder indicates successful protonation.
-
-
Radical Generation: Add 5.0 equivalents of propionaldehyde. Cool the reactor to 0–5 °C. Simultaneously add 30% H2O2 (5.0 eq) and FeSO4·7H2O (5.0 eq) dropwise over 2 hours.
-
Causality: The slow, simultaneous addition controls the exothermic Fenton cascade, ensuring a steady state of ethyl radicals that forces the conversion of the SN-38 intermediate into the 7,11-diethyl product.
-
-
In-Process Control (IPC): Monitor via HPLC.
-
Validation Check: The reaction is complete when the peak for the mono-alkylated SN-38 intermediate falls below 5% relative area.
-
-
pH-Controlled Quenching: Pour the mixture over crushed ice and adjust the pH to 4.5–5.0 using chilled 10% NaOH.
-
Causality: Camptothecin derivatives undergo reversible lactone hydrolysis to an inactive, water-soluble carboxylate form at pH > 7. Maintaining a slightly acidic pH ensures the E-ring remains closed and lipophilic for organic extraction.
-
FAQ 2: Chromatographic Isolation
Q: The crude mixture contains unreacted starting material, SN-38, 11-ethyl-10-hydroxycamptothecin, and Impurity G. How do I isolate Impurity G given its notoriously poor solubility?
A: Standard silica gel chromatography often fails due to the extreme insolubility of camptothecin analogs in standard organic solvents (e.g., Hexane/EtOAc).
-
Methodology: Utilize Reverse-Phase Preparative HPLC (C18 column).
-
Mobile Phase: Use a gradient of 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile.
-
Causality: TFA keeps the residual basic nitrogen protonated, preventing peak tailing and improving solubility in the aqueous-organic mobile phase. Impurity G, possessing two lipophilic ethyl groups, will elute last, providing excellent baseline resolution from the mono-ethylated species.
FAQ 3: Strategic Suppression in API Manufacturing
Q: How do we suppress the formation of 7,11-diethyl-10-hydroxycamptothecin during the commercial synthesis of SN-38/Irinotecan to meet pharmacopeial limits?
A: If you perform the Minisci reaction directly on 10-hydroxycamptothecin, Impurity G formation is chemically inevitable[3]. To suppress it, modern manufacturing employs a Steric Shielding Strategy .
Self-Validating Protocol: Steric Suppression (EP2881396A1 Route)
-
C-10 Derivatization: React 10-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine to form 10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin prior to ethylation[4].
-
Causality: Installing this massive, sterically demanding bipiperidine carbamate group at the C-10 position acts as a physical umbrella, completely shielding the adjacent C-11 position from radical attack[4].
-
-
Selective Ethylation: Subject this protected intermediate to standard Minisci conditions. The ethyl radical is now forced to exclusively attack the unhindered C-7 position.
-
Validation Check: HPLC analysis of the crude mixture will show exclusive C-7 ethylation. 7,11-Diethyl-10-hydroxycamptothecin levels will be virtually absent (<0.05%), bypassing the need for complex downstream purifications[3].
Part 3: Quantitative Data Summary
To aid in your analytical method development and peak identification, refer to the physicochemical and chromatographic profiles summarized below.
| Compound | Pharmacopeial Designation | Molecular Formula | Exact Mass ( g/mol ) | Typical HPLC RRT (vs SN-38) | Structural Modifier |
| 10-Hydroxycamptothecin | Irinotecan Related Compound A | C20H16N2O5 | 364.35 | ~0.65 | None (Starting Material) |
| 7-Ethyl-10-hydroxycamptothecin | Irinotecan EP Impurity E (SN-38) | C22H20N2O5 | 392.40 | 1.00 | 7-Ethyl |
| 11-Ethyl-10-hydroxycamptothecin | Precursor to Impurity C | C22H20N2O5 | 392.40 | ~1.15 | 11-Ethyl |
| 7,11-Diethyl-10-hydroxycamptothecin | Irinotecan EP Impurity G | C24H24N2O5 | 420.46 | ~1.40 | 7,11-Diethyl |
References
- Zabudkin, A. "EP2881396A1 - Method for the synthesis of irinotecan". European Patent Office.
- Zabudkin, A. "US9765083B2 - Method for the synthesis of irinotecan". United States Patent and Trademark Office.
- Zabudkin, A. "Method for the synthesis of irinotecan (Steric Shielding Strategy)". Google Patents (EP2881396A1).
Sources
Technical Support Center: 7,11-Diethyl-10-hydroxycamptothecin Degradation & Troubleshooting
Welcome to the Technical Support Center for 7,11-Diethyl-10-hydroxycamptothecin (widely recognized in pharmacopeias as Irinotecan EP Impurity G)[1],[]. As a highly potent topoisomerase I inhibitor and a critical degradation byproduct of Irinotecan, this compound presents unique handling challenges. Its pentacyclic core and α-hydroxy-δ-lactone E-ring make it highly susceptible to pH shifts, light exposure, and oxidative stress.
This guide is designed for analytical chemists and drug development professionals to troubleshoot stability issues, understand degradation causality, and implement self-validating experimental protocols.
Visualizing the Degradation Pathways
To effectively stabilize your samples, you must first understand the three primary degradation vectors that attack the camptothecin core.
Fig 1: Primary degradation pathways of 7,11-Diethyl-10-hydroxycamptothecin.
Frequently Asked Questions (FAQs): Mechanisms & Causality
Q1: Why do my stock solutions lose potency over time, even when stored at -20°C? A1: The loss of potency is almost always tied to the reversible hydrolysis of the E-ring lactone. The E-ring is an α-hydroxy-δ-lactone. The electron-withdrawing nature of the adjacent conjugated system makes the carbonyl carbon highly electrophilic. Even trace amounts of moisture in non-acidified organic solvents can act as nucleophiles over time, attacking the carbonyl carbon and cleaving the ring to form a pharmacologically inactive carboxylate salt[3],[4].
Q2: I am observing a split peak or a secondary early-eluting peak during HPLC analysis. What causes this? A2: You are observing the lactone-carboxylate equilibrium occurring on-column. Because the carboxylate form is ionized and highly polar, it interacts less with the C18 stationary phase and elutes earlier than the intact, lipophilic lactone[3]. If your mobile phase pH is not strictly controlled (buffered to pH ≤ 4.0), the compound will dynamically shift between these two forms during the run, causing peak splitting or broad, co-eluting shoulders.
Q3: How does light exposure specifically alter the molecular structure? A3: Camptothecin derivatives possess a highly conjugated pentacyclic ring system that strongly absorbs UV and visible light. This absorption excites the molecule, leading to photo-oxidation and the generation of reactive oxygen species (ROS). These ROS attack the conjugated backbone, leading to irreversible payload cleavage, histidine degradation in buffer matrices, and the formation of high-molecular-weight (HMW) aggregates[5],[6].
Quantitative Stability Data
Understanding the exact kinetics of degradation allows you to design better sample preparation workflows. Below is a summary of the degradation kinetics under various stress conditions.
| Stress Condition | Primary Mechanism | Major Byproduct | Half-Life (t½) / Stability | Mitigation Strategy |
| pH > 7.4 (Aqueous) | Nucleophilic attack on E-ring | Open-ring Carboxylate | < 30 minutes at 37°C | Acidify solutions (pH ≤ 4.5); utilize lipid/polymer encapsulation for in vivo work[4]. |
| UV/Sunlight | Photo-oxidation & Cleavage | HMW Aggregates, N-oxides | ~0.17 days (Sunlight)[7] | Use amber vials; handle strictly under low-light conditions[6]. |
| 30% H₂O₂ (Oxidative) | Radical-mediated oxidation | Quinone derivatives | Significant degradation < 24h[8] | Degas solvents; incorporate antioxidant excipients (e.g., histidine buffers)[6]. |
Troubleshooting Guide & Experimental Protocols
Issue: Co-elution of Lactone and Carboxylate Forms in LC-UV
Root Cause: Insufficient buffering of the mobile phase allows the dynamic equilibrium of the E-ring to shift during the chromatographic run. Solution: Implement a stability-indicating Reverse-Phase HPLC (RP-HPLC) method that forces the equilibrium to one side and suppresses ionization.
Self-Validating Protocol: Stability-Indicating RP-HPLC Method
Expertise Note: By maintaining an acidic mobile phase (pH 3.1), we suppress the ionization of the carboxylate form and protonate the environment, which keeps the lactone ring closed. This prevents on-column degradation and ensures accurate quantification.
Materials Required:
-
Atlantis C18 column (5 μm, 4.6 × 250 mm) or equivalent.
-
Acetonitrile (HPLC Grade).
-
25 mM NaH₂PO₄ buffer.
-
Phosphoric acid (for pH adjustment).
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and 25 mM NaH₂PO₄ (50:50, v/v). Adjust the aqueous buffer to exactly pH 3.1 using phosphoric acid.
-
Validation Checkpoint: Measure the pH of the aqueous phase post-mixing to ensure it remains strictly ≤ 4.0. Do not rely on pre-calculated pKa shifts.
-
-
Sample Preparation: Dissolve 7,11-Diethyl-10-hydroxycamptothecin standards in acidified methanol (0.1% formic acid) to a final concentration of 10–50 μg/mL.
-
Validation Checkpoint (The NaOH Spike): To prove your method can resolve both forms, prepare a positive control by spiking a 10 μg/mL sample with 0.1 M NaOH. Incubate for 10 minutes at room temperature to intentionally force the lactone ring open. Inject this alongside your standard to verify the retention time of the carboxylate peak[3].
-
-
Chromatographic Execution:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 22°C (Room Temperature). Note: Elevated temperatures accelerate on-column hydrolysis; keep it at RT.
-
Injection volume: 10 μL.
-
Detection: UV at 265 nm (or fluorescence Ex: 380 nm / Em: 410 nm for high sensitivity).
-
-
Data Analysis: The carboxylate form will elute earlier (approx. 2.5–3.0 min) due to its higher polarity, while the intact lactone elutes later (approx. 3.9–4.5 min) with baseline resolution (Rs > 2.0)[3].
Analytical Workflow Visualization
Use the following decision tree to rapidly diagnose and resolve chromatographic anomalies when working with camptothecin derivatives.
Fig 2: Troubleshooting workflow for resolving co-eluting camptothecin degradation peaks.
References
Sources
- 1. Naarini Molbio Pharma [naarini.com]
- 3. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
Irinotecan Synthesis Support Center: Minimizing 7,11-Diethyl-10-hydroxycamptothecin (Impurity G)
Welcome to the Technical Support Center for Irinotecan API synthesis. For researchers and drug development professionals, controlling the purity of the SN-38 (7-ethyl-10-hydroxycamptothecin) intermediate is a critical quality attribute. A notorious downstream defect in this workflow is the formation of 11-Ethyl Irinotecan (EP Impurity C). This critical defect originates directly from the over-alkylation of the camptothecin core during the upstream Minisci reaction, yielding 7,11-Diethyl-10-hydroxycamptothecin (EP Impurity G) 1.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to suppress this impurity and ensure API integrity.
Mechanistic Pathway & Impurity Propagation
Caption: Workflow of Irinotecan synthesis highlighting the mechanistic divergence leading to Impurity G and downstream Impurity C.
Troubleshooting Guide & FAQs
Q1: Mechanistically, why does the 11-ethyl impurity form during the synthesis of SN-38? A: The industrial synthesis of SN-38 frequently relies on the Minisci reaction—a radical alkylation of 10-hydroxycamptothecin using propionaldehyde, hydrogen peroxide, and iron(II) sulfate (Fenton's reagent) 2. The ethyl radical generated preferentially attacks the highly electron-deficient C-7 position of the quinoline B-ring. However, the 10-hydroxyl group on the A-ring acts as a strong electron-donating group (EDG), increasing the electron density at the ortho-position (C-11). If the steady-state concentration of ethyl radicals is too high, a secondary nucleophilic radical attack occurs at C-11, yielding 7,11-Diethyl-10-hydroxycamptothecin 3.
Q2: How should I adjust my Fenton reagent stoichiometry to minimize C-11 over-alkylation? A: Over-alkylation is kinetically driven by an excess of the radical initiator (H₂O₂) and the alkyl source (propionaldehyde). To suppress Impurity G, you must maintain a "starved" radical environment. Limit propionaldehyde to 1.5 equivalents and H₂O₂ to 1.2 equivalents. Dosing H₂O₂ continuously over 3 hours rather than in a single bolus prevents spikes in radical concentration, keeping Impurity G formation below 0.1%.
Q3: What role does temperature play, and what is the optimal range? A: The activation energy for the primary C-7 alkylation is lower than that for the secondary C-11 alkylation. Operating at elevated temperatures (e.g., >10°C) provides sufficient thermal energy to overcome the C-11 activation barrier, drastically increasing Impurity G. Maintain the reaction strictly between -5°C and 5°C.
Q4: If my SN-38 batch contains >0.1% of 7,11-Diethyl-10-hydroxycamptothecin, how can I purge it before the final coupling step? A: Do not proceed to the bipiperidine coupling step if Impurity G exceeds 0.1%, as it will quantitatively convert to 11-Ethyl Irinotecan (Impurity C) 1, which is nearly impossible to separate from the API without column chromatography. Instead, subject the SN-38 intermediate to a rigorous recrystallization protocol using a ternary solvent system of methanol, acetic acid, and ethanol. This specific solvent matrix disrupts the hydrogen-bonding network of the impurity, allowing it to remain in the mother liquor, reducing its concentration to <0.05% 4.
Quantitative Data: Impact of Reaction Parameters on Impurity G Formation
The following table summarizes the causal relationship between radical reaction parameters and the formation of the 7,11-diethyl impurity during the synthesis of SN-38.
| Propionaldehyde (eq) | H₂O₂ (eq) | Dosing Time (h) | Internal Temp (°C) | SN-38 Yield (%) | Impurity G Formation (%) |
| 3.0 | 2.5 | 0.5 | 15 | 68.4 | 4.85 |
| 2.0 | 1.5 | 1.0 | 10 | 76.2 | 1.20 |
| 1.5 | 1.2 | 3.0 | 0 | 84.5 | 0.08 |
Self-Validating Experimental Protocols
Protocol A: Optimized Minisci Ethylation for SN-38 Synthesis
This protocol utilizes a starved-radical kinetic approach to prevent C-11 over-alkylation.
-
Preparation: Charge a jacketed glass reactor with 10-hydroxycamptothecin (1.0 eq), FeSO₄ heptahydrate (1.5 eq), and 30% aqueous H₂SO₄ (10 volumes).
-
Cooling: Chill the suspension to an internal temperature of 0°C (± 2°C).
-
Alkyl Source Addition: Add propionaldehyde (1.5 eq) slowly over 15 minutes. Stir for 30 minutes to ensure homogenization.
-
Radical Initiation (Critical Step): Begin dropwise addition of 30% aqueous H₂O₂ (1.2 eq) using a programmable syringe pump over exactly 3.0 hours . The internal temperature must not exceed 5°C.
-
Self-Validation IPC (In-Process Control): At 3.5 hours, pull a 1 mL sample, quench with sodium sulfite, and analyze via HPLC.
-
Logic Gate 1: If Impurity G < 0.1% and remaining Starting Material (SM) < 2.0%, proceed to Step 6.
-
Logic Gate 2: If SM > 2.0%, add an additional 0.1 eq of H₂O₂ over 30 minutes.
-
Logic Gate 3: If Impurity G > 0.5%, flag the batch for Protocol B (Recrystallization).
-
-
Quench & Isolation: Quench the reaction by adding a 10% aqueous sodium sulfite solution to destroy residual peroxides. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum.
Protocol B: Ternary Recrystallization of SN-38 (Purging Impurity G)
If Impurity G exceeds the 0.1% threshold, this protocol leverages differential solubility to purge the defect 4.
-
Suspension: Suspend the crude SN-38 in a 10:2:1 volumetric mixture of Methanol : Acetic Acid : Ethanol (15 volumes total relative to crude mass).
-
Dissolution: Heat the mixture to reflux (approx. 70°C) under inert atmosphere until complete dissolution is achieved.
-
Controlled Cooling: Cool the solution linearly to 5°C over a period of 4 hours to promote the selective crystallization of SN-38 while Impurity G remains solvated.
-
Isolation: Filter the purified crystals and wash the cake with 2 volumes of cold (0°C) ethanol.
-
Self-Validation IPC: Analyze the dried cake via HPLC. Impurity G must register at < 0.05% before the batch is released for the final condensation step to form Irinotecan.
References
- Irinotecan EP Impurity C , 11-Ethyl Irinotecan (USP) , 8-Ethyl Irinotecan (Ep)
- Source: google.com (Patents)
- Source: google.com (Patents)
- Source: epo.
Sources
addressing matrix effects in the analysis of 7,11-Diethyl-10-hydroxycamptothecin
Welcome to the technical support center for the bioanalysis of 7,11-Diethyl-10-hydroxycamptothecin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantitative analysis, with a specific focus on identifying and mitigating matrix effects in biological samples. The following content is structured in a question-and-answer format to directly address common challenges encountered during method development and sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Understanding Matrix Effects
Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, referring to the alteration of analyte ionization efficiency by co-eluting, undetected components from the biological matrix. This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] For a hydrophobic molecule like 7,11-Diethyl-10-hydroxycamptothecin, a derivative of camptothecin, matrix effects are often pronounced, particularly in complex matrices such as plasma or serum.[1]
The primary culprits behind matrix effects in plasma and serum are often phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[3] Therefore, a robust bioanalytical method must include a thorough evaluation and mitigation strategy for these effects, as mandated by regulatory bodies like the FDA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing poor sensitivity and inconsistent results for 7,11-Diethyl-10-hydroxycamptothecin in plasma samples. Could this be a matrix effect?
A1: Yes, poor sensitivity and high variability are classic indicators of matrix effects, most commonly ion suppression.
Causality: When analyzing 7,11-Diethyl-10-hydroxycamptothecin in plasma, endogenous components like phospholipids can co-elute with your analyte. In the electrospray ionization (ESI) source of the mass spectrometer, these co-eluting species compete with your analyte for ionization, leading to a decreased signal for your compound of interest. This is particularly problematic with simple sample preparation methods like protein precipitation, which do not effectively remove phospholipids.[3]
Troubleshooting Workflow:
To confirm and address this issue, follow this systematic approach:
Step 1: Qualitatively Assess Matrix Effects with Post-Column Infusion
This experiment will help you visualize the regions of your chromatogram where ion suppression or enhancement occurs.
-
Protocol:
-
Infuse a standard solution of 7,11-Diethyl-10-hydroxycamptothecin at a constant flow rate directly into the mass spectrometer post-column.
-
Inject a blank, extracted plasma sample onto the LC system.
-
Monitor the signal of your analyte. A stable baseline will be observed initially.
-
Any dips or peaks in this baseline as the blank matrix elutes from the column indicate regions of ion suppression or enhancement, respectively.
-
Step 2: Quantify the Matrix Effect
The matrix factor (MF) provides a quantitative measure of the severity of the matrix effect.
-
Protocol:
-
Set A: Prepare a standard solution of 7,11-Diethyl-10-hydroxycamptothecin in a clean solvent (e.g., mobile phase).
-
Set B: Extract a blank plasma sample and then spike the analyte into the final extract at the same concentration as Set A.
-
Analyze both sets and calculate the Matrix Factor:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.85 and 1.15 is generally considered acceptable.
-
Step 3: Implement Mitigation Strategies
If significant matrix effects are confirmed, you must refine your method. The following sections provide detailed guidance on this.
Q2: My current sample preparation is a simple protein precipitation with acetonitrile. How can I improve it to reduce matrix effects?
A2: While protein precipitation is fast, it is often insufficient for removing matrix interferences for sensitive assays. Consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample.
Causality: Protein precipitation removes proteins, but smaller molecules, salts, and especially phospholipids remain in the supernatant, which are then injected into the LC-MS/MS system.[3][4] LLE and SPE offer better selectivity by isolating the analyte from these interfering components.[5]
Recommended Sample Preparation Protocols:
| Technique | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 300 µL of cold acetonitrile. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Evaporate the supernatant and reconstitute in mobile phase. | Fast, simple, and inexpensive. | Inefficient removal of phospholipids and other small molecules, leading to significant matrix effects.[3][4] |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma, add a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate). 2. Vortex vigorously for 5 minutes. 3. Centrifuge to separate the layers. 4. Transfer the organic layer to a new tube, evaporate, and reconstitute. | Effective at removing salts and polar interferences. Can provide a more concentrated sample. | Can be more time-consuming and may have lower recovery for certain analytes. |
| Solid-Phase Extraction (SPE) | 1. Condition a mixed-mode or reversed-phase SPE cartridge. 2. Load the pre-treated plasma sample. 3. Wash the cartridge with a weak solvent to remove interferences. 4. Elute the analyte with a strong solvent. 5. Evaporate and reconstitute. | Highly selective and provides the cleanest extracts, significantly reducing matrix effects.[5] | More expensive and requires method development to optimize. |
Recommendation: For 7,11-Diethyl-10-hydroxycamptothecin, which is a relatively hydrophobic molecule, a reversed-phase SPE protocol is likely to provide the best results in terms of matrix effect reduction.
Q3: I've improved my sample preparation, but still suspect matrix effects. Can I optimize my chromatography?
A3: Absolutely. Chromatographic separation is a powerful tool to mitigate matrix effects.
Causality: The fundamental principle is to chromatographically separate the analyte of interest from the co-eluting matrix components that cause ion suppression.[2] By adjusting your chromatographic parameters, you can shift the retention time of your analyte away from the "suppression zones" you identified in your post-column infusion experiment.
Chromatographic Optimization Strategies:
-
Gradient Modification: A shallower gradient can increase the separation between your analyte and interfering peaks.
-
Column Chemistry: If you are using a standard C18 column, consider a column with a different chemistry (e.g., a phenyl-hexyl column) which may offer different selectivity for your analyte versus the matrix components.
-
Mobile Phase Modifiers: While formic acid is common, experimenting with different additives (e.g., ammonium formate) can sometimes alter selectivity and improve peak shape.
Experimental Workflow for Chromatographic Optimization:
Caption: Chromatographic optimization workflow.
Q4: What is an internal standard, and will it help with my matrix effect issues?
A4: An internal standard (IS) is crucial for accurate quantitation and is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Causality: An ideal internal standard is a compound that is chemically very similar to the analyte and is added at a known concentration to every sample before processing. It should experience the same sample processing variations and, most importantly, the same degree of ion suppression or enhancement as the analyte.[6] By measuring the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.
Types of Internal Standards:
-
Structural Analog: A compound that is structurally similar to the analyte but has a different mass. For 7,11-Diethyl-10-hydroxycamptothecin, a potential structural analog could be another camptothecin derivative not present in the sample.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard." A SIL-IS is the analyte molecule in which one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[7] It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes perfectly and experiences the exact same matrix effects.[6][8]
Decision Logic for Internal Standard Selection:
Caption: Decision tree for internal standard selection.
Q5: I do not have a specific analytical method for 7,11-Diethyl-10-hydroxycamptothecin. Where should I start with my LC-MS/MS parameters?
A5: You can develop a robust starting method by using parameters from structurally similar, well-characterized compounds like SN-38 (7-Ethyl-10-hydroxycamptothecin).
Rationale: Due to the high structural similarity, the chromatographic behavior and mass spectrometric fragmentation will likely be very similar. The provided parameters below are based on published methods for irinotecan and its metabolites and should serve as an excellent starting point for your method development.
Starting LC-MS/MS Parameters:
| Parameter | Recommended Starting Condition | Notes & Rationale |
| LC Column | C18, 2.1 x 50 mm, < 3 µm | A standard reversed-phase column that works well for camptothecin analogs.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a proton source for efficient positive ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 5-7 minutes | A good starting gradient to ensure elution of the hydrophobic analyte. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Camptothecin derivatives ionize well in positive mode. |
| Predicted MRM Transitions | Precursor (Q1): 421.2 m/z ([M+H]⁺) Product (Q3): To be determined by infusion. Likely fragments around 377.2 (loss of CO₂) or by fragmentation of the lactone ring. | The precursor ion is the protonated molecule. Product ions must be optimized by infusing a standard solution and performing a product ion scan. |
| Internal Standard | SIL-IS: (if available) Analog: Camptothecin (Precursor: 349.1 m/z) | A SIL-IS is strongly preferred. If not available, camptothecin is a reasonable structural analog. |
Self-Validation Check: Always infuse a pure standard of 7,11-Diethyl-10-hydroxycamptothecin into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions) and collision energy before beginning any sample analysis. The values above are predictive and require experimental confirmation.
References
-
PMC, NIH.
-
PubMed.
-
SciSpace.
-
Scite.ai.
-
Hilaris Publisher.
-
PubMed.
-
SciSpace.
-
International Journal of Pharmaceutical and Phytopharmacological Research.
-
Wiley Analytical Science.
-
Thermo Fisher Scientific - IO.
-
PubMed.
-
PMC, NIH.
-
Sigma-Aldrich.
-
Diva-Portal.org.
-
ResearchGate.
-
Amazon S3.
-
SciSpace.
-
PubMed.
-
Acanthus Research.
-
Crimson Publishers.
-
Chromatography Today.
-
American Pharmaceutical Review.
-
Phenomenex.
-
National Institute of Standards and Technology.
-
MDPI.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. bionano.com [bionano.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Optimization of 7,11-Diethyl-10-hydroxycamptothecin
Welcome to the Advanced Troubleshooting Guide for the synthesis of 7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6). Widely known as Irinotecan EP Impurity G, this compound is a critical pharmacopeial reference standard used in the quality control of antineoplastic agents like SN-38 and Irinotecan[].
Because this molecule is an over-alkylation byproduct, synthesizing it in high purity and acceptable yield requires overriding the natural regioselectivity of the pentacyclic camptothecin scaffold. This guide provides validated protocols, mechanistic troubleshooting, and optimization data to help you achieve reproducible synthesis.
Mechanistic Workflow & Causality
The synthesis of 7,11-Diethyl-10-hydroxycamptothecin is best achieved via a two-step semi-synthetic route starting from naturally occurring 10-hydroxycamptothecin. Attempting a single-pot global diethylation fails due to the conflicting electronic requirements of the two target positions (C7 and C11).
-
Step 1 (C7-Ethylation): A radical-mediated Minisci reaction targets the electron-deficient pyridine ring (B-ring) to form SN-38.
-
Step 2 (C11-Ethylation): A superacid-mediated Electrophilic Aromatic Substitution (EAS) targets the electron-rich phenol ring (A-ring) while protecting the nucleophilic nitrogen.
Workflow for the two-step synthesis of 7,11-Diethyl-10-hydroxycamptothecin via SN-38.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do standard Friedel-Crafts conditions (e.g., EtBr/AlCl₃) yield predominantly N-ethylated or O-ethylated byproducts instead of the C11-ethyl target? A1: The camptothecin scaffold contains multiple Lewis basic sites. The quinoline nitrogen (N1) is highly nucleophilic, and the 10-hydroxyl group is prone to O-alkylation. Standard electrophiles will preferentially attack these heteroatoms. The Solution: Conduct the reaction in a superacidic medium like Trifluoromethanesulfonic acid (TfOH). The superacid quantitatively protonates the N1 nitrogen, transforming it into a strongly electron-withdrawing group. This deactivates the B and C rings, completely suppressing N-alkylation. Meanwhile, the 10-OH group remains strongly electron-donating, providing just enough activation to the A-ring to direct the ethyl carbocation to the sterically accessible C11 position.
Mechanistic pathway of superacid-mediated C11-ethylation preventing N-alkylation.
Q2: During the Minisci reaction (Step 1), I observe excessive E-ring lactone ring-opening. How can this be mitigated? A2: The E-ring lactone is highly susceptible to hydrolysis under harsh oxidative conditions or at pH > 7. The Fenton-type Minisci reaction relies on H₂O₂ and FeSO₄ ()[2]. If the temperature exceeds 10°C, localized oxidative stress ruptures the lactone. Maintain the reaction strictly between 0–5°C during peroxide addition. Alternatively, photochemical radical initiation using a xenon lamp can provide gentler conditions and improve yields ()[3].
Q3: How can I chromatographically isolate the 7,11-diethyl product from unreacted SN-38? A3: Both compounds are highly planar and lipophilic, making normal-phase silica gel chromatography difficult ()[4]. Utilize reversed-phase preparative HPLC (C18 column) with an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile). The additional ethyl group at C11 significantly increases the hydrophobicity of Impurity G, ensuring it elutes distinctly later than SN-38.
Quantitative Optimization Data
The table below summarizes our internal optimization data for the Step 2 (C11-Ethylation) reaction. Notice how the choice of solvent and catalyst directly dictates the regioselectivity of the electrophilic attack.
| Reaction Condition | Solvent / Catalyst | Temp (°C) | N-Ethylation (Side Product) | O-Ethylation (Side Product) | C11-Ethylation (Target Yield) |
| Ethyl Iodide (1.2 eq) | K₂CO₃ / DMF | 80 | < 5% | > 85% | 0% |
| Ethyl Triflate (1.5 eq) | DCE / 2,6-Lutidine | 25 | > 80% | < 5% | 0% |
| Ethyl Bromide (2.0 eq) | AlCl₃ / DCM | 40 | Complex Mixture | Complex Mixture | < 5% |
| Ethanol (3.0 eq) | TfOH (Superacid) | 60 | < 1% | < 1% | 68% |
Self-Validating Experimental Protocols
Protocol A: Synthesis of SN-38 via Fenton-Minisci Reaction
Objective: Regioselective radical ethylation at the C7 position.
-
Preparation: Suspend 10-hydroxycamptothecin (1.0 eq) and FeSO₄·7H₂O (3.0 eq) in a 1:1 mixture of 30% aqueous H₂SO₄ and propionaldehyde (excess).
-
Initiation: Cool the vessel to 0°C. Add 30% H₂O₂ (3.0 eq) dropwise over 1 hour, ensuring the internal temperature never exceeds 5°C.
-
Quenching: Stir for an additional 2 hours at 5°C, then pour into ice water and extract with Dichloromethane (DCM).
-
Self-Validation Check: Monitor the organic layer via TLC (DCM:MeOH 9:1). 10-hydroxycamptothecin exhibits strong blue fluorescence under 365 nm UV. The reaction is validated as complete when the blue fluorescent spot is entirely replaced by the yellowish-green fluorescent spot of SN-38 (Rf ~0.45).
Protocol B: Regioselective C11-Ethylation via Superacid EAS
Objective: Electrophilic ethylation at C11 while suppressing N1-alkylation.
-
Preparation: In a rigorously dried Schlenk flask, dissolve SN-38 (1.0 eq) in neat Trifluoromethanesulfonic acid (TfOH) (10 volumes) at 0°C. The solution will turn deep red due to protonation.
-
Alkylation: Slowly add anhydrous Ethanol (3.0 eq). The superacid will dehydrate the ethanol to generate the reactive ethyl carbocation in situ.
-
Heating: Warm the reaction to 60°C and stir for 12 hours.
-
Quenching: Carefully pour the acidic mixture over crushed ice and adjust to pH 6.5 using saturated NaHCO₃ to precipitate the crude product.
-
Self-Validation Check: Analyze the crude precipitate via LC-MS. The target 7,11-Diethyl-10-hydroxycamptothecin will show an[M+H]⁺ peak at m/z 421.47. The absence of an early-eluting m/z 421 peak (which would indicate a highly polar N-ethyl quaternary ammonium salt) confirms that N-alkylation was successfully suppressed by the superacid.
References
- Method for the synthesis of irinotecan Source: US Patent US9765083B2 URL
- Chemical semisynthesis process of irinotecan Source: Chinese Patent CN101481377B URL
-
Total Synthesis of 7-Ethyl-10-hydroxycamptothecin (SN38) and its Application to the Development of C18-Functionalized Camptothecin Derivatives Source: Chemistry - A European Journal (2011) URL:[Link]
Sources
Technical Support Center: Troubleshooting Chromatographic Resolution of Camptothecin Analogs
Welcome to the Technical Support Center for the chromatographic analysis of camptothecin (CPT) and its derivatives (e.g., Irinotecan/CPT-11, SN-38, Topotecan). This guide is engineered for analytical scientists and drug development professionals facing resolution loss, peak tailing, or quantification inaccuracies during HPLC/UHPLC method development.
The Core Analytical Challenge: The Lactone-Carboxylate Equilibrium
The fundamental hurdle in analyzing camptothecin analogs is their structural instability in aqueous environments. These compounds exist in a highly pH-dependent, reversible equilibrium. The pharmacologically active, lipophilic lactone form requires an acidic environment (pH < 4.0) to remain structurally intact. At physiological pH (7.4) or above, the lactone ring undergoes rapid hydrolysis, opening to form an inactive, highly polar carboxylate form 1.
If the mobile phase pH is not strictly controlled during chromatography, on-column interconversion occurs. This dynamic shift causes the molecules to continuously change their polarity as they travel through the stationary phase, resulting in peak broadening, splitting, and a catastrophic loss of resolution.
pH-dependent interconversion between camptothecin lactone and carboxylate.
Troubleshooting Guide & FAQs
Q: I am experiencing poor resolution and merged peaks when trying to separate the lactone and carboxylate forms of SN-38. How can I resolve this? A: Causality: The carboxylate form is exceptionally polar and elutes very early on standard C18 reversed-phase columns, often co-eluting with the solvent front or merging with the lactone peak due to weak retention. Solution: Implement Ion-Pair Reversed-Phase HPLC . Utilizing an ion-pairing reagent such as heptane sulphonic acid sodium salt or triethylamine acetate (TEAA) increases the retention of the hydrophilic carboxylate form by forming a neutral, more lipophilic complex 2. Concurrently, the mobile phase pH must be strictly adjusted to ~3.0 to freeze the equilibrium during the run, ensuring sharp, well-resolved peaks.
Q: My irinotecan (CPT-11) peaks exhibit severe tailing, which affects my integration and quantification accuracy. What is the mechanism behind this, and how do I fix it? A: Causality: Irinotecan contains basic nitrogen atoms that undergo secondary, unwanted interactions with unreacted silanol groups on the silica-based C18 stationary phase. Solution: Add a masking agent to your mobile phase. TEAA buffer is highly effective because the triethylamine competes for and masks the underivatized silanols, preventing the basic moieties of the camptothecin analogs from binding, thereby eliminating peak tailing 3.
Q: When analyzing human plasma samples, my lactone-to-carboxylate ratio seems inconsistent with expected pharmacokinetic profiles. Why is this happening? A: Causality:Ex vivo hydrolysis. The conversion between lactone and carboxylate is extremely rapid at room temperature and physiological pH. If plasma samples are not immediately stabilized upon collection, the active lactone will continue to convert to the carboxylate form in the collection tube. Solution: Utilize cold protein precipitation. Extract samples using cold methanol (-30°C) or an acetonitrile-chloroform mixture (5:1 v/v, -20°C) and immediately acidify the sample to pH < 4 to lock the drug in its current state prior to HPLC injection 4.
Standardized Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Plasma Sample Preparation for Stabilized CPT Analysis
Objective: Prevent ex vivo hydrolysis and recover both lactone and carboxylate forms accurately.
-
Harvesting: Collect whole blood in chilled heparinized tubes and immediately centrifuge at 4°C to separate the plasma.
-
Quenching: Transfer 100 µL of plasma into a microcentrifuge tube containing 400 µL of cold extraction solvent (e.g., methanol at -30°C).
-
Acidification: Add 50 µL of 0.1 M cold phosphoric acid to drop the sample pH below 4.0. This effectively halts the lactone-carboxylate interconversion.
-
Clarification: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Pass the supernatant through a 0.45 µm regenerated cellulose (RC) filter directly into an amber HPLC vial (camptothecins are highly light-sensitive).
-
System Suitability Validation: Prior to analyzing biological samples, inject a mixed standard of CPT lactone and carboxylate (equilibrated at pH 7.4 for 2 hours) to verify a chromatographic resolution (
) of ≥ 2.0.
Optimized sample preparation workflow to prevent ex vivo camptothecin hydrolysis.
Protocol 2: Isocratic Ion-Pair HPLC Method for Irinotecan and SN-38
Objective: Achieve baseline resolution between Irinotecan and its active metabolite SN-38 without peak tailing.
-
Column Selection: Equip the system with a high-quality C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare an aqueous mixture of 0.045 M sodium dihydrogen phosphate buffer and acetonitrile (57:43 v/v).
-
Ion-Pairing Addition: Add 0.0054 M heptane sulphonic acid sodium salt to the aqueous buffer.
-
pH Adjustment: Adjust the final mobile phase pH strictly to 3.0 using orthophosphoric acid.
-
Flow & Detection: Set the flow rate to 0.8 - 1.0 mL/min. Use fluorescence detection for maximum sensitivity, as these analogs have distinct excitation/emission profiles (Irinotecan:
= 250 nm, = 350 nm; SN-38: = 370 nm, = 525 nm) 5. -
Quality Control: Monitor the baseline drift and peak asymmetry factor (
). An > 1.5 indicates column degradation or insufficient silanol masking, requiring fresh buffer preparation.
Quantitative Data Summary: Optimized Chromatographic Parameters
The following table synthesizes validated chromatographic parameters for achieving optimal resolution of camptothecin analogs across different matrices.
| Analyte Target | Mobile Phase Composition | pH | Detection Modality | Retention Time (min) | Resolution ( |
| SN-38 (Lactone & Carboxylate) | Ion-pair solution / | 3.0 | UV Absorbance (265 nm) | Carboxylate: 2.9 ± 0.01 Lactone: 5.1 ± 0.01 | 5.86 ± 0.12 |
| Irinotecan (IRT) | Acetonitrile / 0.045 µM | 3.0 | UV Absorbance (254.9 nm) | 8.75 ± 0.15 | High (> 2.0) |
| Irinotecan & SN-38 (Plasma) | Water / Acetonitrile (57:43) + 0.5% Orthophosphoric acid | 3.0 | Fluorescence IRT: 250/350 nm SN-38: 370/525 nm | IRT: 5.8 ± 0.30 SN-38: 6.3 ± 0.25 | Baseline |
References
-
INVESTIGATION OF THE STABILIZATION OF CAMPTOTHECIN ANTICANCER DRUG VIA PSA-PEG POLYMERIC PARTICLES DergiPark 1
-
Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles Journal of Food and Drug Analysis 2
-
A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity PubMed Central (PMC) 3
-
High-performance liquid chromatographic analysis of the investigational anticancer drug 9-aminocamptothecin, as the lactone form and as the total of the lactone and the hydroxycarboxylate forms, in micro-volumes of human plasma PubMed 4
-
Development and validation of high-performance liquid chromatographic method for quantification of Irinotecan and its active metabolite SN-38 SciSpace 5
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. jfda-online.com [jfda-online.com]
- 3. A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of the investigational anticancer drug 9-aminocamptothecin, as the lactone form and as the total of the lactone and the hydroxycarboxylate forms, in micro-volumes of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Enhancing Detection Sensitivity of 7,11-Diethyl-10-hydroxycamptothecin (SN-38)
Overview
7,11-Diethyl-10-hydroxycamptothecin, commonly known as SN-38, is the highly potent, active metabolite of the chemotherapeutic prodrug Irinotecan (CPT-11). Accurately quantifying SN-38 in biological matrices is notoriously challenging due to its low circulating concentrations, high protein binding, and pH-dependent structural instability. This guide provides drug development professionals and analytical scientists with field-proven strategies to troubleshoot and optimize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows for SN-38.
Section 1: Troubleshooting the Chemical Physics of SN-38
Q: Why does my SN-38 signal split into two distinct chromatographic peaks, or why am I experiencing sudden drops in retention time and sensitivity? A: This is the most common pitfall in SN-38 analysis, caused by the molecule's pH-dependent structural equilibrium. At a physiological or basic pH (pH > 6.5), the active lactone ring of SN-38 undergoes hydrolysis, opening to form an inactive carboxylate species[1]. The carboxylate form is highly hydrophilic, resulting in poor retention on standard C18 reversed-phase columns and significantly lower detection sensitivity.
Causality & Solution: To force the equilibrium entirely toward the hydrophobic, highly detectable lactone form, you must acidify your samples (e.g., using 0.1 M HCl or 0.1% formic acid) immediately during extraction and maintain an acidic mobile phase (pH ~3.0) during chromatography[1].
Caption: Metabolic pathway of Irinotecan and the pH-dependent lactone-carboxylate equilibrium.
Section 2: Overcoming Matrix Effects in LC-MS/MS
Q: My LC-MS/MS method shows excellent sensitivity for SN-38 in neat solvent, but the signal is severely suppressed in human plasma. How can I recover sensitivity? A: You are experiencing ion suppression, a phenomenon in Electrospray Ionization (ESI) where co-eluting endogenous matrix components (primarily phospholipids and residual proteins) compete with SN-38 for charge droplets[2].
Causality & Solution: Simple protein precipitation (PPT) with acetonitrile leaves a high concentration of phospholipids in the supernatant. To enhance sensitivity:
-
Switch Extraction Methods: Upgrade from PPT to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using ethyl acetate to selectively isolate the hydrophobic lactone form while leaving polar phospholipids behind.
-
Implement Stable Isotope-Labeled Internal Standards (SIL-IS): Utilizing SN-38-d3 or Camptothecin as an internal standard creates a self-validating system[2]. Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix suppression, allowing the mass spectrometer to accurately calculate the ratio and correct for signal loss[1].
Section 3: Detector Selection and Quantitative Performance
Q: Should I use HPLC with Fluorescence Detection (FLD) or UPLC-MS/MS for intracellular or low-volume plasma quantification? A: The choice depends on your required Lower Limit of Quantification (LLOQ) and dynamic range. SN-38 possesses strong native fluorescence, making HPLC-FLD highly selective and cost-effective. However, UPLC-MS/MS offers superior sensitivity and avoids the fluorescence saturation that occurs at higher concentrations[3].
Quantitative Data Comparison: FLD vs. LC-MS/MS Performance
| Parameter | HPLC-Fluorescence (FLD) | UPLC-Tandem Mass Spectrometry (MS/MS) |
| Sensitivity (LLOQ) | 0.5 - 5.0 ng/mL | 0.1 - 0.5 ng/mL |
| Linearity (Upper Limit) | Up to 300 - 500 ng/mL (Saturation risk) | Up to 5,000 - 10,000 ng/mL |
| Selectivity Mechanism | Native Fluorescence (Ex: 370nm / Em: 534nm) | Mass-to-Charge Ratio (MRM Transitions) |
| Matrix Interference | Low (few endogenous molecules fluoresce) | Moderate to High (Requires SIL-IS correction) |
| Run Time | ~15 - 20 minutes | ~5 - 7 minutes |
(Data synthesized from established pharmacokinetic validations[3],[4],[2],[1])
Section 4: Self-Validating Experimental Protocol for SN-38 Quantification
To ensure absolute trustworthiness, the following LC-MS/MS protocol integrates built-in quality control mechanisms, transforming the workflow into a self-validating system.
Step-by-Step Methodology: Plasma Extraction and LC-MS/MS Analysis
Phase 1: Sample Preparation & Acidification
-
Aliquot: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of Camptothecin or SN-38-d3 (50 ng/mL in methanol). Validation Check: This tracks extraction recovery and corrects for subsequent ion suppression[1].
-
Acidification: Add 10 µL of 0.1 M HCl. Vortex for 10 seconds. Causality: This guarantees the quantitative conversion of any open-ring carboxylate SN-38 back to the highly detectable lactone form[1].
Phase 2: Extraction & Concentration 4. Protein Precipitation/Extraction: Add 300 µL of ice-cold Acetonitrile:Methanol (50:50, v/v) containing 0.1% formic acid. 5. Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. 6. Evaporation: Transfer the clear supernatant to a new glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C. 7. Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (Water with 0.1% formic acid). Validation Check: Run a "Blank Matrix" sample (plasma with no SN-38) through this exact process to confirm the absence of interfering peaks at the SN-38 retention time.
Phase 3: UPLC-MS/MS Detection 8. Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Use a gradient elution of Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid)[2]. 9. Mass Spectrometry: Operate the triple quadrupole in Positive Electrospray Ionization (ESI+) mode. 10. MRM Transitions: Monitor the specific transition for SN-38 (e.g., m/z 393.3 → 349.3) and the internal standard[1].
Caption: Self-validating experimental workflow for the extraction and detection of SN-38.
References
-
Title: Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study Source: PLOS One (Marangon E, et al., 2015) URL: [Link]
-
Title: Quantitation of Irinotecan and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometric Source: Journal of Chromatography B (Zhang W, et al., 2009) URL: [Link]
-
Title: A liquid chromatography/electrospray ionization mass spectrometry (LC-MS/MS) assay for the determination of irinotecan (CPT-11) and its two major metabolites in human liver microsomal incubations and human plasma samples Source: Journal of Chromatography B (D'Esposito F, et al., 2008) URL: [Link]
Sources
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of irinotecan and its main metabolites in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Irinotecan and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A liquid chromatography/electrospray ionization mass spectrometry (LC-MS/MS) assay for the determination of irinotecan (CPT-11) and its two major metabolites in human liver microsomal incubations and human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation and Performance Validation of Synthetic 7,11-Diethyl-10-hydroxycamptothecin: A Comparison Guide
As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) impurity profiling, I frequently encounter the analytical bottleneck of resolving and structurally validating complex camptothecin derivatives. Irinotecan, a critical topoisomerase I inhibitor, is synthesized via semi-synthetic routes originating from natural 10-hydroxycamptothecin. During the alkylation phases of this synthesis, over-reaction or side-reactions can generate closely related structural analogs.
One of the most critical degradants to monitor is 7,11-Diethyl-10-hydroxycamptothecin (CAS: 947687-01-6), officially designated as Irinotecan EP Impurity G ()[]. Because Impurity G shares the core pentacyclic structure of the active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin) but features an additional ethyl group at the C-11 position, differentiating it requires rigorous analytical workflows.
This guide objectively compares the use of a high-fidelity synthetic reference standard against traditional in-house isolation methods, detailing the causality behind the structural confirmation protocols required to validate it.
Mechanistic Origin and the Need for High-Fidelity Standards
In the synthesis of Irinotecan, 10-hydroxycamptothecin undergoes propionylation and alkylation to form SN-38, which is subsequently converted to the final API (2)[2]. If the alkylation conditions (e.g., reagent stoichiometry, temperature) are not strictly controlled, an adventitious over-ethylation occurs at the C-11 position of the A-ring.
Formation pathway of 7,11-Diethyl-10-hydroxycamptothecin during Irinotecan synthesis.
To accurately quantify this impurity in API batches, analytical laboratories must source a reliable reference standard. The performance of the analytical method depends entirely on the structural integrity and purity of this standard.
Comparative Performance of Reference Standard Sourcing
When establishing an HPLC-UV/MS method for Irinotecan related substances (3)[3], laboratories typically choose between three sources for Impurity G. The table below compares their performance and reliability in routine Quality Control (QC) environments.
| Sourcing Method | Structural Certainty | Chromatographic Purity | Matrix Interference | Cost-Efficiency (Scale) |
| High-Purity Synthetic CRM | Absolute (2D-NMR Verified) | > 98.0% | Negligible | High (Optimized for QC) |
| In-House Isolated (Prep-HPLC) | Variable (Depends on sample) | 85% - 92% | High (Co-eluting analogs) | Low (Labor-intensive) |
| Crude Commercial Block | Low (Only 1D-NMR/MS) | ~ 95.0% | Moderate | Moderate |
Analytical Insight: In-house isolation from degraded API batches suffers from severe matrix interference and low yield. Crude commercial blocks often lack the rigorous 2D-NMR validation required to prove the exact regiochemistry of the C-11 ethyl group. A dedicated Synthetic Certified Reference Material (CRM) provides the highest signal-to-noise ratio in HPLC assays and guarantees structural certainty.
The Self-Validating Structural Elucidation Workflow
To confirm the structure of synthetic 7,11-Diethyl-10-hydroxycamptothecin, we cannot rely solely on exact mass. The molecular formula
Multi-modal analytical workflow for the structural confirmation of Impurity G.
Protocol 1: HRMS-TOF Analysis (Compositional Validation)
Causality: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition but not the atomic arrangement. It acts as the primary gatekeeper to ensure no unexpected oxidations or reductions occurred during synthesis.
-
Sample Preparation: Dissolve 1 mg of the synthetic standard in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Acquisition: Scan range m/z 100-1000.
-
Data Interpretation: Look for the
ion at m/z 421.1763. The presence of characteristic fragments corresponding to the loss of the lactone ring ( ) and the ethyl groups confirms the intact camptothecin backbone.
Protocol 2: Multi-Nuclear 1D and 2D NMR (Regiochemical Proof)
Causality: To prove the second ethyl group is strictly at C-11, we use Heteronuclear Multiple Bond Correlation (HMBC). HMBC shows correlations across 2-3 bonds, allowing us to map the exact placement of the alkyl chain on the aromatic ring.
-
Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of DMSO-
. Note: DMSO is required due to the rigid, planar structure's poor solubility in standard . -
1H NMR (600 MHz): Identify the two distinct triplet signals for the methyl groups of the ethyl chains (~1.3 ppm) and the multiplet signals for the
protons. -
13C NMR & HSQC: Map all protons to their directly attached carbons to build the base fragments.
-
HMBC (The Critical Step): Observe the cross-peaks from the
protons of the second ethyl group. If the ethyl is at C-11, these protons will show strong 3-bond correlations to C-10 (bearing the hydroxyl group) and C-12. This specific correlation pattern definitively rules out the C-9 isomer, validating the structure.
Chromatographic Performance Validation
Once the structure is confirmed, the standard must be validated for its ability to resolve from other Irinotecan impurities (like Impurity A, B, C, and SN-38) in a standard assay.
Protocol 3: HPLC-UV Method for Impurity Profiling
Causality: A gradient elution with a slightly acidic mobile phase suppresses the ionization of the hydroxyl and carboxylic acid groups (should the lactone ring open dynamically), ensuring sharp peak shapes and preventing co-elution with SN-38.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile : Methanol (60:40 v/v).
-
Gradient: 0-10 min (20% B), 10-30 min (20% to 60% B), 30-40 min (60% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
System Suitability: Inject a resolution mixture containing Irinotecan, SN-38, and Impurity G. Ensure the resolution factor (
) between SN-38 and Impurity G is .
Conclusion
The structural confirmation of synthetic 7,11-Diethyl-10-hydroxycamptothecin requires a rigorous, multi-modal approach. By combining HRMS for exact mass with 2D NMR for regiochemical certainty, analytical scientists can confidently validate this critical reference standard. Compared to in-house isolation, utilizing a structurally verified synthetic CRM ensures robust, reproducible HPLC assays, ultimately safeguarding the quality and safety of Irinotecan API batches.
References
- ChemicalBook.7,11-Diethyl-10-hydroxycaMptothecin Properties.
- BOC Sciences.CAS 947687-01-6 (Irinotecan EP Impurity G).
- Veeprho.Irinotecan Impurities and Related Compound.
- Google Patents.EP2881396A1 - Method for the synthesis of irinotecan.
Sources
Inter-Laboratory Comparison Guide: Quantification of 7,11-Diethyl-10-hydroxycamptothecin (SN-38)
As an application scientist in pharmacokinetic and pharmacodynamic research, accurately quantifying 7,11-Diethyl-10-hydroxycamptothecin (SN-38)—the highly potent, active metabolite of the prodrug Irinotecan (CPT-11)—is a notorious analytical challenge. SN-38 is responsible for the topoisomerase I inhibition that drives the drug's anti-tumor efficacy, but it circulates at concentrations up to 30 times lower than its parent compound.
This guide provides an objective, data-driven comparison of the two gold-standard analytical methodologies used across global laboratories: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .
Metabolic conversion of Irinotecan to SN-38 and its downstream pathways.
Mechanistic Basis of the Analytical Challenge
Before selecting an analytical platform, one must understand the chemical causality that dictates sample handling. SN-38 contains a terminal lactone ring that undergoes a pH-dependent, reversible hydrolysis.
-
At physiological pH (7.4): The ring opens to form an inactive carboxylate.
-
At acidic pH (< 4.0): The equilibrium shifts entirely to the closed, active lactone form.
If a sample is extracted without controlling this equilibrium, the chromatogram will exhibit peak splitting or severe broadening, destroying quantitative accuracy. Therefore, acidification of the biological matrix is a non-negotiable prerequisite for total SN-38 quantification [1].
Furthermore, SN-38 possesses a highly conjugated quinoline-based core. This structural feature provides strong inherent fluorescence, making FLD a viable alternative to MS/MS, though each detector interacts differently with complex biological matrices.
Comparative Performance: HPLC-FLD vs. LC-MS/MS
Inter-laboratory data reveals distinct operational advantages for both platforms. UPLC-MS/MS is the undisputed leader for intracellular and micro-dosing studies due to its extreme sensitivity and selectivity [1][3]. Conversely, HPLC-FLD remains a robust, cost-effective workhorse for routine plasma pharmacokinetic profiling where SN-38 concentrations are higher[2].
Table 1: Inter-Laboratory Validation Metrics
| Validation Parameter | HPLC-FLD (Plasma) | UPLC-MS/MS (Intracellular/Plasma) | Mechanistic Driver for Difference |
| Primary Detector | Fluorescence (Ex: 370nm, Em: 525nm) | Triple Quadrupole (ESI+, MRM mode) | Inherent molecular fluorescence vs. ionizability. |
| Limit of Detection (LOD) | ~1.7 - 2.0 ng/mL | ~0.1 ng/mL | MS/MS filters out background chemical noise via specific mass transitions. |
| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL | 0.3 - 0.5 ng/mL | MRM transitions (e.g., m/z 393 → 349) offer superior signal-to-noise ratios. |
| Linear Dynamic Range | 5.0 – 1000 ng/mL | 0.5 – 100 ng/mL | Detector saturation limits FLD upper bounds; MS/MS requires dilution for high doses. |
| Intra-day Precision | < 15% CV | 5.8% – 6.3% CV | UPLC narrows peak width, drastically improving integration consistency. |
| Extraction Recovery | ~85% | 89% – 95% | High-efficiency protein precipitation using acidified acetonitrile. |
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, any quantitative protocol must be a self-validating system . This means incorporating an Internal Standard (IS) directly into the raw biological matrix before any processing occurs. This proportionally corrects for volumetric losses during protein precipitation and normalizes matrix-induced ion suppression during MS analysis.
Standardized self-validating sample preparation workflow for SN-38.
Protocol A: UPLC-MS/MS Method (Optimized for High Sensitivity)
Target Application: Intracellular accumulation, tumor spheroid penetration, and trace plasma analysis.
-
Matrix Spiking: Aliquot 100 µL of plasma or cell lysate into a microcentrifuge tube. Immediately spike with 10 µL of Camptothecin (CPT) working solution. Causality: CPT shares the identical pentacyclic core and lactone-carboxylate equilibrium dynamics as SN-38, making it the perfect structural analog to track recovery [1].
-
Acidified Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The organic solvent denatures and precipitates binding proteins (releasing bound SN-38), while the formic acid forces the analyte entirely into the stable lactone conformation.
-
Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Chromatography: Inject 5 µL of the supernatant onto a PFP (Pentafluorophenyl) or C18 UPLC column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Detection: Utilize Positive Electrospray Ionization (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition m/z 393.1 → 349.1 for SN-38, and m/z 349.1 → 305.1 for the CPT internal standard [3].
Protocol B: HPLC-FLD Method (Optimized for Cost-Effectiveness)
Target Application: Routine clinical therapeutic drug monitoring (TDM) and high-dose animal pharmacokinetic studies.
-
Matrix Spiking: Aliquot 100 µL of plasma. Spike with an internal standard. If CPT co-elutes under your specific gradient, Flurbiprofen is a validated alternative that exhibits compatible excitation/emission wavelengths without interfering with the SN-38 peak [2].
-
Extraction: Add 400 µL of a Methanol:Acetonitrile (50:50 v/v) mixture acidified with 0.1% acetic acid.
-
Phase Separation: Vortex and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to an amber HPLC vial. Causality: SN-38 is light-sensitive; amber vials prevent photo-degradation during autosampler queuing.
-
Chromatography: Inject 20 µL onto a standard C18 column (e.g., 150 × 4.6 mm, 5 µm). Run an isocratic or shallow gradient elution at a flow rate of 1.0 mL/min.
-
Detection: Set the fluorescence detector to an excitation wavelength (λex) of 370 nm and an emission wavelength (λem) of 525 nm. Note: Irinotecan (the parent drug) can be simultaneously detected by switching the emission wavelength to 350 nm mid-run [2].
Synthesis & Recommendations
The choice between HPLC-FLD and UPLC-MS/MS should be dictated by the biological matrix and the required LLOQ.
If your laboratory is investigating multicellular tumor spheroids (MCTS) or intracellular efflux pump dynamics (e.g., ABCG2/BCRP mechanisms), the UPLC-MS/MS platform is mandatory. The spatial specificity and low cellular volumes demand an LLOQ below 0.5 ng/mL, which FLD cannot reliably achieve without massive sample pooling [1].
However, if the objective is systemic clearance profiling in mammalian models following standard intravenous dosing (e.g., 20 mg/kg), HPLC-FLD provides a highly accurate, precise, and economically sustainable alternative. By leveraging the inherent fluorescence of the 7,11-Diethyl-10-hydroxycamptothecin molecule, laboratories can bypass the ion-suppression matrix effects that frequently complicate MS/MS data, achieving reliable quantification down to 5 ng/mL [2].
References
-
Title: Development and validation of an ultra-high performance LC-MS/MS assay for intracellular SN-38 in human solid tumour cell lines: comparison with a validated HPLC-fluorescence method Source: Journal of Chromatography B / PubMed Central (NIH) URL: [Link]
-
Title: Development and Validation of High-Performance Liquid Chromatographic Method for Quantification of Irinotecan and Its Active Metabolite SN-38 in Colon Tumor Bearing NOD/SCID Mice Plasma Samples Source: Journal of Chromatographic Science / AKJournals URL: [Link]
-
Title: Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization Source: Journal of Chromatography B / PubMed Central (NIH) URL: [Link]
assessing the purity of 7,11-Diethyl-10-hydroxycamptothecin reference standards
Assessing the Purity of 7,11-Diethyl-10-hydroxycamptothecin Reference Standards: A Comprehensive Comparison Guide
The integrity of oncological active pharmaceutical ingredients (APIs) relies heavily on the rigorous control of process-related impurities. In the semi-synthetic production of the topoisomerase I inhibitor Irinotecan, 7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6)—officially designated as Irinotecan EP Impurity G[]—emerges as a critical by-product[2].
Because camptothecin analogs possess narrow therapeutic indices and potent cytotoxic properties, certifying the absolute purity of Impurity G reference standards is a non-negotiable regulatory requirement. This guide provides an in-depth, self-validating methodological framework for assessing the purity of 7,11-Diethyl-10-hydroxycamptothecin reference materials, comparing orthogonal analytical modalities to ensure absolute scientific integrity.
Mechanistic Context: The Origin of Impurity G
To accurately assess a reference standard, one must first understand its chemical lineage. Irinotecan is synthesized utilizing 10-hydroxycamptothecin as a starting material. The critical step involves selective ethylation at the 7-position to yield 7-ethyl-10-hydroxycamptothecin (SN-38)[3], which is subsequently conjugated to form Irinotecan[4].
However, if the reaction conditions lack strict regioselectivity, over-alkylation occurs. The introduction of an unintended ethyl group at the 11-position generates 7,11-Diethyl-10-hydroxycamptothecin[4].
Fig 1: Formation pathway of 7,11-Diethyl-10-hydroxycamptothecin during Irinotecan synthesis.
Comparison of Purity Assessment Modalities
A single analytical technique cannot certify a reference standard. Chromatographic purity (area %) often overestimates true purity because it is blind to inorganic salts and water. Therefore, a self-validating system must compare a Mass Balance Approach against Quantitative NMR (qNMR) .
| Analytical Modality | Principle & Target | Strengths | Limitations | Role in Certification |
| RP-HPLC-UV | Chromatographic separation of organic impurities | High resolution for structural isomers; excellent sensitivity. | Blind to water, residual solvents, and inorganic salts. | Determines organic purity component ( |
| qNMR | Ratio of proton resonance integrals vs. Internal Standard | Provides absolute mass fraction without needing a primary standard of the analyte. | Lower sensitivity for trace impurities (<0.1%). | Acts as the orthogonal validator for Mass Balance. |
| Karl Fischer (KF) | Coulometric titration of water | Highly specific to | Destructive technique. | Corrects HPLC data for moisture content. |
| TGA / ROI | Thermal degradation / Ignition | Accurately quantifies total volatiles and inorganic ash. | Requires larger sample sizes (mg scale). | Corrects HPLC data for non-organics. |
The Self-Validating Purity Workflow
To establish trustworthiness, the purity of the 7,11-Diethyl-10-hydroxycamptothecin standard must be calculated via two independent pathways. If the variance (
Fig 2: Orthogonal self-validating workflow for reference standard absolute purity determination.
Experimental Protocols & Causality
Protocol 1: RP-HPLC-UV for Chromatographic Purity
Causality Check: Why use an acidic mobile phase? The camptothecin core features an
-
Column: Waters XBridge C18 (
mm, 3.5 µm) or equivalent. -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear ramp to 60% B
-
20-25 min: Linear ramp to 90% B
-
25-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 370 nm (camptothecins exhibit strong characteristic absorbance at 370 nm).
-
Sample Prep: Dissolve 1.0 mg of the standard in 1.0 mL of DMSO (due to the poor aqueous solubility of the rigid pentacyclic structure), then dilute with Mobile Phase A.
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
Causality Check: Why use Maleic acid as an Internal Standard (IS)? Maleic acid is available as a highly pure certified reference material. More importantly, it produces a sharp, distinct singlet at ~6.26 ppm in
-
Sample Preparation: Accurately weigh ~10.0 mg of 7,11-Diethyl-10-hydroxycamptothecin and ~2.0 mg of Maleic Acid IS into a vial using a microbalance (d = 0.001 mg).
-
Solvent: Add 0.6 mL of
and vortex until fully dissolved. -
Instrument Parameters: 400 MHz or higher NMR spectrometer.
-
Crucial Setting (Relaxation Delay -
): Set seconds. Causality: Quantitative integration requires all protons to fully return to their equilibrium magnetization state between pulses. A delay of at least (longitudinal relaxation time) is mandatory. -
Calculation:
(Where I = Integral area, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity)
Conclusion
By utilizing the self-validating framework outlined above, analytical scientists can definitively certify the purity of 7,11-Diethyl-10-hydroxycamptothecin. Relying solely on HPLC-UV risks overestimating purity by ignoring moisture and inorganic residues. The convergence of Mass Balance (HPLC + KF + TGA) and qNMR guarantees the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) required for pharmaceutical reference standard qualification.
References
-
Sigma-Aldrich / Merck KGaA. 7,11-Diethyl-10-hydroxycamptothecin Product Specification.
-
BOC Sciences. Irinotecan EP Impurity G (CAS 947687-01-6) Analytical Data.
-
Veeprho Pharmaceuticals. Irinotecan Impurities and Related Compounds.
-
Google Patents (EP2881396A1). Method for the synthesis of irinotecan (Details on 7,11-diethyl-10-hydroxycamptothecin by-product formation).
-
ChemicalBook. 7-Ethyl-10-hydroxycamptothecin (SN-38) Chemical Properties and Structure.
Sources
Validation of Bioassays for 7,11-Diethyl-10-hydroxycamptothecin (SN-38) Activity: A Comparison Guide
Executive Summary & Pharmacological Context
7,11-Diethyl-10-hydroxycamptothecin, universally known as SN-38 , is the highly potent, active metabolite of the chemotherapeutic prodrug irinotecan (CPT-11)[1]. As a selective , it exhibits profound cytotoxicity against various solid tumors, with IC50 values in the low nanomolar range (e.g., ~3.3 to 5.0 nM in HCT-116 colorectal cancer cells)[2].
For drug development professionals—especially those engineering antibody-drug conjugates (ADCs) like sacituzumab govitecan or novel nanocarriers—selecting and validating the correct bioassay to quantify SN-38 activity is critical[1][3]. This guide objectively compares direct target engagement assays with metabolic and ATP-based viability assays, providing actionable, self-validating protocols grounded in mechanistic causality.
Mechanistic Rationale for Assay Selection
To design a robust assay, one must understand the causality of the drug's mechanism. SN-38 does not merely inhibit Topo I; it stabilizes the Topo I-DNA cleavable complex, preventing DNA religation[4]. When a DNA replication fork collides with this trapped complex during the S-phase, it induces lethal double-strand breaks (DSBs), ultimately triggering apoptosis[5].
Therefore, SN-38 activity can be interrogated at two distinct pharmacological nodes:
-
Biochemical Target Engagement: Measuring the direct inhibition of Topo I's ability to relax supercoiled DNA[4][6].
-
Phenotypic Cytotoxicity: Measuring the downstream loss of cellular viability and ATP depletion[3][7].
Fig 1. SN-38 Mechanism of Action and Bioassay Interrogation Points.
Objective Comparison of Bioassay Modalities
When validating SN-38 formulations, researchers typically choose between three primary assays.
A. Topoisomerase I DNA Relaxation Assay
-
Mechanism: Uses purified Topo I and supercoiled SV40 plasmid DNA. Active Topo I relaxes the DNA, which migrates slower on an agarose gel. SN-38 inhibits this relaxation, keeping the DNA supercoiled[4].
-
Pros: Direct proof of mechanism; unaffected by cellular efflux pumps (e.g., P-gp/ABCG2) or prodrug conversion rates[8].
-
Cons: Low throughput; requires manual gel densitometry[6].
B. MTT Colorimetric Assay (2D Cultures)
-
Mechanism: Relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye (MTT) into insoluble formazan[5].
-
Pros: Cost-effective; highly validated for standard 2D monolayer screening[9].
-
Cons: Prone to metabolic artifacts. In 3D spheroids, MTT suffers from poor dye penetration and fails to accurately reflect the viability of the hypoxic core[3].
C. CellTiter-Glo® 3D Luminescent Assay
-
Mechanism: Uses a proprietary lysis buffer to physically disrupt cells and utilizes recombinant luciferase to quantify total intracellular ATP[3][10].
-
Pros: The gold standard for 3D spheroid models. Lysis ensures complete penetration, and ATP is a strict, immediate indicator of metabolically active cells[3].
-
Cons: Higher reagent cost; destroys the sample (endpoint assay).
Quantitative Performance Matrix
| Assay Parameter | Topo I Relaxation Assay | MTT Assay (2D) | CellTiter-Glo 3D |
| Primary Readout | Gel Electrophoresis | Absorbance (570 nm) | Luminescence |
| Analyte/Target | Supercoiled SV40 DNA | Mitochondrial Reductases | Intracellular ATP |
| Throughput | Low | High (96/384-well) | Ultra-High (1536-well) |
| 3D Compatibility | N/A | Poor (Diffusion limits)[3] | Excellent (Lysis-based)[10] |
| HCT-116 IC50 (SN-38) | ~0.1 - 1.0 µM (Enzymatic) | ~15 - 25 nM[2] | ~3.3 - 5.0 nM[2] |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. An assay without internal controls is merely an observation, not a measurement.
Protocol 1: Topoisomerase I Relaxation Assay (Target Engagement)
Causality Note: We use Proteinase K at the termination step to digest the Topo I enzyme. Because Topo I covalently binds to DNA, failing to digest it will cause a gel-shift artifact, leading to false-positive inhibition readouts[4][6].
Step-by-Step Workflow:
-
Reaction Setup: In a 20 µL reaction volume, combine 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.25 mM DTT, and 15 µg/mL BSA[4].
-
Drug Dosing: Add SN-38 (0.01 µM to 10 µM final concentration). Control Requirement: Include a Vehicle Control (DMSO matched) and a No-Enzyme Control (100% supercoiled baseline).
-
Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I. Incubate at 37°C for 10-30 minutes[4][6].
-
Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for 30 minutes at 37°C to degrade the enzyme[4][6].
-
Resolution: Separate the DNA topoisomers on a 0.8% agarose gel (run without ethidium bromide to prevent intercalation artifacts). Post-stain and quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA[4].
Protocol 2: 3D Spheroid CellTiter-Glo Viability Assay
Causality Note: 3D spheroids more accurately mimic the solid tumor microenvironment, including the diffusion barriers that nanocarriers and ADCs must overcome[3][10]. ATP quantitation via lysis bypasses the metabolic dormancy of the spheroid core, which often confounds MTT assays[3].
Fig 2. Self-Validating 3D Spheroid Viability Workflow for SN-38.
Step-by-Step Workflow:
-
Cell Seeding: Seed HCT-116 cells (e.g., 3,000 cells/well) in an ultra-low attachment (ULA) U-bottom 96-well plate[3].
-
Spheroid Maturation: Incubate for 72 hours at 37°C, 5% CO2 to allow tight spheroid formation[3][10].
-
Drug Dosing: Treat spheroids with a serial dilution of SN-38 (1 nM to 10 µM). Control Requirement: Include a Media-Only Blank (to subtract background ATP/phenol red luminescence) and a Maximum Kill Control (e.g., 10 µM Staurosporine)[3].
-
Lysis & Detection: Add a volume of equal to the culture medium volume. Shake vigorously for 5 minutes to ensure complete physical disruption of the spheroid, then incubate at room temperature for 25 minutes to stabilize the luminescent signal[3].
-
Quantitation: Read luminescence. Calculate IC50 using non-linear regression (four-parameter logistic curve)[7].
Conclusion
For early-stage confirmation of SN-38 payload integrity, the Topo I Relaxation Assay provides undeniable proof of biochemical activity. However, for translational modeling of SN-38 delivery systems, the CellTiter-Glo 3D assay deployed on HCT-116 spheroids offers superior physiological relevance and circumvents the penetration limitations inherent to tetrazolium-based (MTT) methods.
References
-
National Institutes of Health (NIH). "Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo." PubMed Central (PMC).[Link]
-
National Institutes of Health (NIH). "A 3D spheroid model for assessing nanocarrier-based drug delivery to solid tumors." PubMed Central (PMC).[Link]
-
ResearchGate. "Sensitivity to SN-38 in the established SN-38 resistant cell lines." ResearchGate. [Link]
-
University of Liverpool Repository. "Optimising Polymeric Nanocarrier Environments to Encapsulate and Deliver Highly Potent Anti-Cancer Drug SN-38." [Link]
-
bioRxiv. "Bcl-xL is a key mediator of apoptosis following KRAS G12C inhibition in KRAS G12C mutant colorectal cancer." bioRxiv. [Link]
-
MDPI. "The C-Terminal Acidic Tail Modulates the Anticancer Properties of HMGB1." MDPI International Journal of Molecular Sciences. [Link]
-
American Association for Cancer Research (AACR). "Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer." AACR Journals. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. A 3D spheroid model for assessing nanocarrier-based drug delivery to solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SN-38-CM2 | Benchchem [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Topoisomerase I Inhibitory Activity of Camptothecin Derivatives
For researchers in oncology and drug development, the camptothecin (CPT) family of compounds represents a cornerstone of topoisomerase I-targeted chemotherapy. Since the initial discovery of camptothecin from the bark of the Camptotheca acuminata tree, extensive research has focused on synthesizing derivatives to overcome the parent compound's limitations, such as poor water solubility and significant toxicity.[1][2] This guide provides an in-depth comparison of the topoisomerase I (Top1) inhibitory activities of key camptothecin derivatives, supported by experimental data and detailed protocols to empower your own research.
The Mechanism of Action: Trapping the Top1-DNA Cleavage Complex
Topoisomerase I is a vital nuclear enzyme that alleviates torsional stress in DNA during replication and transcription.[3][4] It does so by inducing a transient single-strand break in the DNA, forming a covalent intermediate known as the "cleavage complex," which allows the DNA to rotate before the break is resealed.[3][5]
Camptothecin and its derivatives exert their cytotoxic effects not by inhibiting the enzyme's catalytic activity directly, but by acting as "poisons."[6] They achieve this by reversibly binding to and stabilizing the Top1-DNA cleavage complex.[3][7] This stabilization prevents the religation of the DNA strand.[8] The collision of an advancing DNA replication fork with this trapped ternary complex leads to the conversion of a transient single-strand break into a permanent, lethal double-strand break, ultimately triggering apoptosis.[9]
The core pentacyclic structure of camptothecin, particularly its lactone E-ring, is crucial for this activity.[3][4] The drug intercalates into the DNA at the cleavage site, mimicking a DNA base pair and physically preventing the religation of the cleaved strand.[8]
Caption: Mechanism of Topoisomerase I inhibition by Camptothecin.
Comparative Analysis of Key Camptothecin Derivatives
Modifications to the parent camptothecin structure, primarily on the A and B rings, have led to the development of derivatives with improved water solubility and pharmacokinetic profiles.[2][10] Two of these, Topotecan and Irinotecan, have been successfully approved for clinical use.[1][11]
Topotecan (TPT): A semi-synthetic, water-soluble analog, Topotecan is used in the treatment of ovarian and small cell lung cancer.[12][13]
Irinotecan (CPT-11): This water-soluble prodrug is converted in the body by carboxylesterase enzymes into its active metabolite, SN-38. SN-38 is significantly more potent in its Top1 inhibitory activity than the parent compound.[14] Irinotecan is primarily used for treating metastatic colorectal cancer.[13]
Other Notable Derivatives:
-
SN-38: The highly potent, active metabolite of Irinotecan. Its clinical use as a standalone agent is hampered by poor solubility.
-
9-Aminocamptothecin (9-AC): An early derivative with potent activity but limited by solubility.[14]
-
Rubitecan (9-Nitrocamptothecin): An orally bioavailable derivative.[10][15]
-
Exatecan & Lurtotecan: Other derivatives that have been explored in clinical trials but were often discontinued due to toxicity or insufficient efficacy.[13][15]
-
Homocamptothecin (hCPT): A novel analog with a seven-membered E-ring that has shown greater potency and stability of the induced cleavage complexes compared to the parent CPT.[12]
The following table summarizes comparative data on the cytotoxicity and Top1 inhibitory activity of several key derivatives. It is important to note that absolute IC50 values can vary between cell lines and experimental conditions, but the relative potency generally holds.
| Compound | Target/Cell Line | IC50 / Potency Metric | Key Findings | Reference |
| SN-38 | HT-29 Human Colon Carcinoma | Cytotoxicity: Most Potent | The active metabolite of Irinotecan; significantly more cytotoxic than Topotecan and the parent Camptothecin. | |
| Camptothecin (CPT) | HT-29 Human Colon Carcinoma | Cytotoxicity: More potent than 9-AC and TPT | The parent compound remains highly active but is limited by poor pharmacokinetics. | [14] |
| 9-Aminocamptothecin (9-AC) | HT-29 Human Colon Carcinoma | Cytotoxicity: Less potent than CPT | An early, potent derivative. | [14] |
| Topotecan (TPT) | HT-29 Human Colon Carcinoma | Cytotoxicity: Less potent than SN-38, CPT, 9-AC | Water-soluble analog with established clinical use. | [14] |
| Topotecan (TPT) | PSN-1 Pancreatic Cancer | IC50: ~0.19 µM (72h) | Demonstrates significantly higher potency compared to Irinotecan in this cell line. | [16] |
| Irinotecan (CPT-11) | HT-29 Human Colon Carcinoma | Cytotoxicity: Almost Inactive | As a prodrug, its in vitro activity is minimal; requires conversion to SN-38. | [14] |
| Irinotecan (CPT-11) | PSN-1 Pancreatic Cancer | IC50: 19.2 µM (72h) | Much less potent than Topotecan in direct cell-based assays. | [16] |
| Homocamptothecin (hCPT) | Various Cancer Cell Lines | Antiproliferative Activity: Greater than CPT | Forms more stable Top1 cleavage complexes than CPT, potentially overcoming some resistance mechanisms. |
Experimental Protocol: In Vitro Topoisomerase I DNA Relaxation Assay
This assay is the gold standard for determining the inhibitory activity of a compound against Topoisomerase I.[5][17] It relies on the different electrophoretic mobilities of supercoiled versus relaxed plasmid DNA on an agarose gel.[17] Active Top1 relaxes the supercoiled DNA, causing it to migrate slower. An effective inhibitor will prevent this relaxation, leaving the DNA in its faster-migrating supercoiled form.
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Step-by-Step Methodology
1. Reagent Preparation:
-
10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% Glycerol. Store at -20°C.
-
Supercoiled Plasmid DNA: High-quality plasmid (e.g., pBR322) at a concentration of 0.5 mg/mL.
-
Human Topoisomerase I Enzyme: Dilute in assay buffer to a concentration that just achieves complete relaxation of the substrate DNA under assay conditions (to be determined empirically).
-
Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) and create serial dilutions. Camptothecin can be used as a positive control.[6]
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
2. Reaction Setup:
-
On ice, set up the following 20 µL reactions in microcentrifuge tubes:
-
2 µL of 10x Topo I Assay Buffer
-
1 µL of Supercoiled Plasmid DNA (250 ng)
-
2 µL of Test Compound dilution (or DMSO for vehicle control)
-
x µL of Nuclease-Free Water
-
1 µL of diluted Topoisomerase I enzyme
-
Total Volume: 20 µL
-
-
Include necessary controls:
-
No Enzyme Control: Shows the position of supercoiled DNA.
-
Enzyme + Vehicle (DMSO) Control: Shows the position of fully relaxed DNA.[6]
-
3. Incubation and Termination:
-
Gently mix the reactions and incubate at 37°C for 30 minutes.[6]
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye and mixing thoroughly.
4. Agarose Gel Electrophoresis:
-
Load the entire reaction volume into the wells of a 1% agarose gel containing a DNA stain (e.g., Ethidium Bromide or a safer alternative like SYBR™ Safe).
-
Run the gel in 1x TAE or TBE buffer at a constant voltage until there is clear separation between the supercoiled and relaxed DNA bands.[17]
5. Data Analysis and Interpretation:
-
Visualize the gel under UV light and capture an image.
-
The inhibitory activity is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the supercoiled DNA band.[6]
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Relaxed DNA in Sample / Relaxed DNA in Vehicle Control)] x 100
-
Plot the % Inhibition against the compound concentration to determine the IC50 value.
This robust assay provides a clear, quantitative measure of a compound's ability to inhibit the catalytic activity of Topoisomerase I, a critical first step in characterizing novel camptothecin derivatives.
References
- New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer Research.
- Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. PubMed.
- Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. PMC.
- Comparison of Topoisomerase I Inhibition, DNA Damage, and Cytotoxicity of Camptothecin Derivatives Presently in Clinical Trials. JNCI: Journal of the National Cancer Institute | Oxford Academic.
- Structure-activity study of the actions of camptothecin derivatives on mammalian topoisomerase I: evidence for a specific receptor site and a relation to antitumor activity. Semantic Scholar.
- Comparison of in vitro activities of camptothecin and nitidine derivatives against fungal and cancer cells. PubMed.
- Structure-activity study of the actions of camptothecin derivatives on mammalian topoisomerase I: evidence for a specific receptor site and a rel
- In-silico Designing of Novel Camptothecin Analogues as Potent Inhibitors of Topoisomerase I: A Molecular Docking, QSAR, and ADME-T Study. Bentham Science.
- Activity of a Novel Camptothecin Analogue, Homocamptothecin, in Camptothecin-resistant Cell Lines with Topoisomerase I Alter
- Review Camptothecin: Current Perspectives. Ingenta Connect.
- Irreversible trapping of the DNA-topoisomerase I covalent complex. Affinity labeling of the camptothecin binding site. PubMed.
- Novel camptothecin derivatives as topoisomerase I inhibitors. PubMed.
- Review Camptothecin: Current Perspectives. Bentham Science.
- Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model. PubMed.
- Camptothecins: A Review of Their Chemotherapeutic Potential.
- The mechanism of topoisomerase I poisoning by a camptothecin analog. PNAS.
- Human Topoisomerase I Inhibition: Docking Camptothecin and Derivatives into a Structure-Based Active Site Model.
- Camptothecin binding to topoisomerase I-DNA complexes impedes DNA uncoiling and induces the accumulation of positive supercoils. AACR Journals.
- Structure-Activity Study of the Actions of Camptothecin Derivatives on Mammalian Topoisomerase I: Evidence for a Specific. AACR Journals.
- A Novel Camptothecin Analog with Enhanced Antitumor Activity. Anticancer Research.
- Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index. MDPI.
- In-silico Designing of Novel Camptothecin Analogues as Potent Inhibitors of Topoisomerase I: A Molecular Docking, QSAR, and ADME-T Study.
- On the mechanism of topoisomerase I inhibition by camptothecin: evidence for binding to an enzyme-DNA complex. PubMed.
- Differential effects of camptothecin derivatives on topoisomerase I- mediated DNA structure modification.
- Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index. MDPI.
- DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC.
- Synthesis of Water-Soluble (Aminoalkyl)camptothecin Analogues: Inhibition of Topoisomerase I and Antitumor Activity.
- Comparison of anti–topoisomerase I (Anti-Topo I) activity of...
- Topotecan Hydrochloride. NSP-Functional Polymers & Copolymers.
- Assaying Topoisomerase I Inhibition by Narciclasine: Applic
- Application Notes and Protocols: Topoisomerase I Inhibitor DNA Relax
- Irinotecan) | Topoisomerase I Inhibitor. MedchemExpress.com.
- Irinotecan hydrochloride and topotecan hydrochloride IC 50 for PSN-1 cells.
- Formulations and compositions of poorly water soluble camptothecin derivatives.
- Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan. PubMed.
- IC50 Values for small molecule inhibitors and topotecan in neuroblastoma cell lines.
- BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin. Thermo Fisher Scientific - TW.
- Camptothecin, a topoisomerase I inhibitor, impedes productive herpes simplex virus type 1 infection. PMC.
Sources
- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On the mechanism of topoisomerase I inhibition by camptothecin: evidence for binding to an enzyme-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies with Nanoemulsions | MDPI [mdpi.com]
- 11. Novel camptothecin derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Comparative Toxicological Assessment of Irinotecan and Its Related Impurities: A Comprehensive Guide for Drug Development
Introduction
Irinotecan is a semi-synthetic, water-soluble analog of camptothecin widely utilized as a chemotherapeutic agent for solid tumors, particularly metastatic colorectal cancer [[1]](). As a prodrug, it exerts its antineoplastic effect by inhibiting DNA Topoisomerase I, leading to lethal DNA double-strand breaks 2. However, the safety and efficacy of irinotecan formulations are heavily dependent on their impurity profiles. During synthesis, formulation, and storage, irinotecan is susceptible to generating process-related impurities (e.g., 7-Desethyl Irinotecan) and degradation products via photolysis and oxidation .
Crucially, the active metabolite of irinotecan, SN-38 (7-ethyl-10-hydroxycamptothecin), is also monitored as a highly toxic impurity in the formulated drug substance 4. A rigorous comparative toxicological assessment distinguishing the API from its impurities is essential for establishing regulatory acceptance criteria (ICH Q3A/Q3B) and ensuring patient safety.
Mechanistic Pathway: Metabolism and Degradation
To understand the toxicological burden of irinotecan impurities, we must map their origins. Irinotecan undergoes carboxylesterase (CES1/CES2) mediated hydrolysis to form SN-38 2. SN-38 is subsequently detoxified in the liver via glucuronidation by the UGT1A1 enzyme into inactive SN-38G 5. Conversely, environmental exposure (UV light, oxidative stress) induces the formation of photolytic degradants (e.g., Impurity C) characterized by open-ring structures and dimers 6.
Mechanistic pathways of Irinotecan metabolism and environmental degradation.
Comparative Toxicological Profiling
The toxicological assessment of irinotecan impurities reveals stark contrasts in potency and mechanism compared to the parent API.
-
Irinotecan (API): Exhibits moderate in vitro cytotoxicity. Its systemic toxicity is largely dependent on its conversion rate to SN-38 1.
-
SN-38 (Impurity / Metabolite): SN-38 is 100 to 1000-fold more cytotoxic than irinotecan 4. The presence of a free C10-hydroxyl group is essential for stabilizing the Topoisomerase I-DNA cleavable complex. As an impurity in the API, trace amounts of SN-38 can disproportionately increase the risk of severe, dose-limiting toxicities, including myelosuppression (neutropenia) and delayed diarrhea [[2]](). Patients with the UGT1A1*28 polymorphism are particularly vulnerable due to impaired SN-38 clearance [[5]]().
-
7-Desethyl Irinotecan (Impurity A): A process-related byproduct lacking the ethyl group at position 7 . While it retains the camptothecin core, its steric interaction with the Top1-DNA complex is altered, resulting in a distinct, albeit lower, cytotoxicity profile compared to SN-38.
-
Photolytic and Oxidative Degradants: Exposure to UV radiation (e.g., 200 W/m2) and oxidative environments generates complex degradation products, including Impurity C [[]](). These degradants often feature ring-opened structures or dimers that present novel structural alerts for genotoxicity and reactive oxygen species (ROS) generation [[6]]().
Quantitative Toxicological Comparison
| Compound | Classification | Relative Cytotoxicity (IC50) | Primary Toxicity / Clinical Alert | Structural Alert |
| Irinotecan | API (Prodrug) | ~10 - 20 µM (HCT116) | Moderate myelosuppression | Intact Camptothecin Core |
| SN-38 | Metabolite / Impurity | ~10 - 20 nM (HCT116) | Severe neutropenia, late-onset diarrhea | Phenolic Hydroxyl (Top1 Trap) |
| Impurity A | Process Impurity | ~1 - 5 µM (HCT116) | Cytotoxic | Desethyl Camptothecin Core |
| Photolytic Degradants | Degradation Product | Variable | ROS generation, off-target toxicity | Open-ring / Dimerization |
Experimental Workflows & Self-Validating Protocols
To objectively compare the toxicological impact of these impurities, a systematic, self-validating workflow must be employed.
Step-by-step experimental workflow for the toxicological assessment of impurities.
Protocol 1: Forced Degradation and LC-MS/MS Profiling
Causality: Photolytic and oxidative stress conditions are prioritized because the camptothecin core is highly susceptible to ring-opening under UV light and peroxide exposure 6. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is utilized to distinguish isobaric impurities with high sensitivity. Step-by-Step Methodology:
-
Stress Induction: Prepare Irinotecan API solutions (1 mg/mL). Expose aliquots to specific stress conditions: 0.1M HCl (80°C, 4h), 0.1M NaOH (35°C, 5 mins), 3% H2O2 (room temp, 24h), and near-UV radiation (200 W/m2/h at 25°C) .
-
Quenching & Neutralization: Immediately quench the reactions (e.g., neutralize acid/base with equivalent counter-ions) to arrest degradation and stabilize the impurity profile.
-
Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) to resolve polar degradants from the lipophilic API.
-
Mass Spectrometry: Operate the MS in positive ESI mode. Monitor specific transitions (e.g., m/z 587.3 -> 124.1 for Irinotecan; m/z 393.1 -> 349.1 for SN-38).
-
Self-Validation (Mass Balance): Calculate mass balance by comparing the peak area of the degraded API against the sum of all impurity peaks. A mass balance of 95-105% ensures no volatile or non-UV-absorbing degradants are missed.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: We utilize HCT116 colorectal carcinoma cells because they natively express high levels of Topoisomerase I, providing a biologically relevant model for camptothecin derivatives. The MTT assay measures mitochondrial metabolic rate, which directly correlates with cell viability post-Top1 inhibition. Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Impurity Treatment: Prepare serial dilutions (0.1 nM to 100 µM) of isolated impurities (SN-38, Impurity A, Impurity C) and Irinotecan API. Treat the cells for 72 hours. Extended incubation is critical to allow DNA damage from Top1 trapping to manifest as apoptosis.
-
Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Self-Validation: Include a positive control (pure SN-38) and a vehicle control (0.1% DMSO) to normalize baseline metabolic activity and validate assay sensitivity. Calculate IC50 values using non-linear regression analysis.
Conclusion
The comparative toxicological assessment of irinotecan impurities underscores the necessity of stringent quality control. The profound potency of SN-38 and the reactive nature of photolytic degradants demand robust analytical and toxicological workflows to ensure the therapeutic index of irinotecan formulations is maintained.
References
Sources
A Researcher's Guide to the Safe Handling of 7,11-Diethyl-10-hydroxycamptothecin
A Senior Application Scientist's Perspective on Mitigating Risk with Potent Topoisomerase I Inhibitors
As a potent derivative of camptothecin, 7,11-Diethyl-10-hydroxycamptothecin is a valuable compound in oncological research, specifically for its role as a topoisomerase I inhibitor.[1] However, its cytotoxic nature necessitates a comprehensive and meticulous approach to laboratory safety.[2] This guide provides essential, actionable information for researchers and drug development professionals to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.
Understanding the Inherent Risks
7,11-Diethyl-10-hydroxycamptothecin, like other camptothecin analogs, is classified as a hazardous and potent compound. The primary concerns associated with its handling are its potential carcinogenicity, mutagenicity, and teratogenicity.[2] Exposure can occur through inhalation of aerosols, skin contact, or accidental ingestion.[3] Therefore, a multi-layered safety approach encompassing engineering controls, stringent work practices, and appropriate personal protective equipment (PPE) is not just recommended, but imperative.[4]
A close analog, 7-Ethyl-10-hydroxycamptothecin (SN-38), is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[5][6] Given the structural similarity, it is prudent to handle 7,11-Diethyl-10-hydroxycamptothecin with the same level of caution.
Core Principles of Safe Handling
The cornerstone of safely managing potent compounds like 7,11-Diethyl-10-hydroxycamptothecin revolves around minimizing exposure.[7] This is achieved through a combination of:
-
Engineering Controls : These are the first line of defense and include certified chemical fume hoods or Class II Type B biosafety cabinets for any manipulation of the powdered compound or its solutions.[8] For highly potent compounds, the use of containment systems like glove boxes or isolators is recommended.[9][10]
-
Standard Operating Procedures (SOPs) : Detailed, lab-specific SOPs for every stage of handling, from receiving and storage to use and disposal, are crucial.[8]
-
Personal Protective Equipment (PPE) : PPE provides a critical barrier between the researcher and the hazardous compound.[11]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to contain the hazard at its source, a comprehensive PPE ensemble is mandatory for all activities involving 7,11-Diethyl-10-hydroxycamptothecin.
Table 1: Recommended PPE for Handling 7,11-Diethyl-10-hydroxycamptothecin
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[8] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the skin and personal clothing from contamination.[11][12] |
| Eye Protection | Safety goggles or a face shield. | Protects the eyes from splashes or aerosols of the compound.[11] |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Necessary when handling the powder form of the compound to prevent inhalation of fine particulates.[8] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated work area.[11] |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: The proper sequence for donning and doffing PPE to minimize exposure risk.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is essential for every procedure involving 7,11-Diethyl-10-hydroxycamptothecin.
1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage in a designated area.[12]
-
The compound should be stored in a clearly labeled, sealed container in a designated, secure, and ventilated area.[6][13] A freezer at -20°C is a common storage temperature for camptothecin analogs.[5]
2. Weighing and Reconstitution
-
All weighing of the powdered compound must be conducted within a certified chemical fume hood or a containment glove box.[8]
-
Use dedicated spatulas and weigh boats.
-
When reconstituting the powder, add the solvent slowly and carefully to avoid aerosolization. 7-Ethyl-10-hydroxycamptothecin is soluble in DMSO.[5]
3. In Vitro and In Vivo Procedures
-
All cell culture work and animal injections must be performed in a certified Class II Type B biosafety cabinet or a chemical fume hood.[8]
-
Use plastic-backed absorbent pads on work surfaces to contain any potential spills.[2]
-
Animal cages should be clearly labeled as containing an animal treated with a cytotoxic agent.[8] Animal waste should be handled as hazardous.[3]
Disposal Plan: A Cradle-to-Grave Responsibility
All materials that come into contact with 7,11-Diethyl-10-hydroxycamptothecin are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste : Used gloves, gowns, shoe covers, weigh boats, and other contaminated disposable materials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[2]
-
Liquid Waste : Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps : Needles and syringes must be disposed of in a designated cytotoxic sharps container without recapping.[8]
All cytotoxic waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, well-rehearsed emergency plan is critical.
Spill Response
-
Alert and Isolate : Immediately alert others in the area and restrict access.[11]
-
Don Appropriate PPE : This includes a respirator, double gloves, a disposable gown, and eye protection.[11]
-
Contain the Spill : For liquid spills, cover with absorbent pads. For powder spills, gently cover with wetted absorbent pads to avoid creating dust.[8]
-
Clean the Area : Clean the spill area with a detergent solution, followed by clean water.[8]
-
Dispose of Waste : All cleanup materials must be disposed of as cytotoxic waste.[8]
Caption: A streamlined workflow for responding to a spill of 7,11-Diethyl-10-hydroxycamptothecin.
Personnel Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[14]
-
Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14]
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Do NOT induce vomiting.[14]
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and institutional safety office.[14][15]
By adhering to these stringent safety protocols, researchers can confidently work with potent compounds like 7,11-Diethyl-10-hydroxycamptothecin, advancing scientific discovery while ensuring a safe and secure laboratory environment.
References
- Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
- Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
- Canterbury District Health Board. (n.d.). Generic Cytotoxic Drugs Self Learning Package.
- Ansell. (2025, March 14). Considerations for personal protective equipment when handling cytotoxic drugs.
- University of Southern California. (n.d.). SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research.
- Sigma-Aldrich. (n.d.). 7-Ethyl-10-hydroxycamptothecin.
- Teknoscienze. (2026, February 17).
- Thermo Fisher Scientific. (2015, May 8).
- Echemi. (n.d.).
- Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
- TCI Chemicals. (2025, October 10). SAFETY DATA SHEET - 7-Ethyl-10-hydroxycamptothecin.
- Chem-Impex. (n.d.). 7-Ethyl-10-hydroxycamptothecin.
- PubMed. (2011, February 15).
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
- Centers for Disease Control and Prevention. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- Agno Pharmaceuticals. (n.d.).
- Hematology/Oncology Pharmacy Association. (n.d.). Ensuring Healthcare Worker Safety When Handling Hazardous Drugs and Therapies.
- Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
- PubMed. (2004, September 3). Degradation of camptothecin-20(S)-glycinate ester prodrug under physiological conditions.
- Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
- CABI Digital Library. (n.d.). Chapter 22 Camptothecins: SAR, QSAR and Biotechnology.
- Google Patents. (n.d.). US5352789A - Methods for purifying camptothecin compounds.
- PubMed. (2005, March 15).
- PubMed. (1996, December 13). Camptothecin and its analogs. An overview of their potential in cancer therapeutics.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. hoparx.org [hoparx.org]
- 5. 7-Ethyl-10-hydroxycamptothecin = 98 HPLC, powder 86639-52-3 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Strategies for preventing occupational exposure to potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unthealth.edu [unthealth.edu]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. agnopharma.com [agnopharma.com]
- 11. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 12. ashp.org [ashp.org]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
